molecular formula C15H13ClO3 B1419846 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid CAS No. 1053116-94-1

2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

Cat. No.: B1419846
CAS No.: 1053116-94-1
M. Wt: 276.71 g/mol
InChI Key: UGEZCVYVHQLDFB-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is a substituted benzoic acid derivative of significant interest in chemical research and development. This compound serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules. Its molecular structure, which incorporates a benzoic acid core with specific methoxy and methyl substitutions, is frequently explored in the development of active compounds for the pharmaceutical and agrochemical industries . Researchers value this compound for its potential as a precursor in the synthesis of hydrazide-hydrazone derivatives, which have demonstrated notable bioactivity in studies against various tumor cell lines . The synthesis of such specialized benzoic acid derivatives typically involves multi-step processes, including controlled chlorination and hydrogenation reactions, to achieve the desired molecular architecture with high purity . As a standard practice, this product is intended for laboratory research purposes only. It is strictly not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-10-6-7-14(12(8-10)15(17)18)19-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEZCVYVHQLDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid , a lipophilic benzoic acid derivative often utilized as a scaffold in the development of metabolic modulators (e.g., PPAR agonists) and non-steroidal anti-inflammatory drugs (NSAIDs).

The molecule features a distinct amphiphilic architecture: a polar 5-methylbenzoic acid "head" coupled to a lipophilic 2-chlorobenzyl "tail" via an ether linkage. This structure dictates its critical physicochemical behaviors—specifically its pH-dependent solubility, high membrane permeability potential, and solid-state polymorphism. This guide details the core properties and the validation protocols required for its pre-formulation assessment.

Chemical Identity & Structural Analysis[1][2][3]

Before establishing physicochemical parameters, the compound must be rigorously identified. The presence of the ortho-chlorine substituent on the benzyl ring introduces steric bulk and lipophilicity that distinguishes it from simpler salicylate derivatives.

ParameterDetail
Chemical Name 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid
CAS Registry Number 1053116-94-1
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 276.71 g/mol
SMILES Cc1ccc(c(c1)C(=O)O)OCc2ccccc2Cl
Core Scaffold Salicylic Acid Ether Derivative
Key Functional Groups Carboxylic Acid (Ionizable), Ether Linkage (Rotatable), Aryl Chloride (Lipophilic)
Structural Pharmacophore Logic

The molecule operates on a "Head-Tail" physicochemical logic. The Benzoic Acid Head governs aqueous solubility via ionization (pH > pKa), while the Chlorobenzyl Tail drives hydrophobic interactions and plasma protein binding.

PharmacophoreSubstrate2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acidAcidHeadHydrophilic Head(Benzoic Acid)pKa ~4.0Substrate->AcidHead Determines SolubilityEtherLinkEther Linker(Rotational Freedom)Substrate->EtherLink Determines ConformationLipoTailLipophilic Tail(2-Cl-Benzyl)Increases LogPSubstrate->LipoTail Determines PermeabilityAcidHead->LipoTail Amphiphilic Balance

Figure 1: Structural dissection of the molecule highlighting the competing hydrophilic and lipophilic domains that define its physicochemical profile.

Core Physicochemical Properties[3][4][5]

The following values represent the consensus range for this chemical class. As a Senior Scientist, I emphasize that experimental validation (see Section 4) is superior to in-silico prediction for regulatory submission.

Dissociation Constant (pKa)
  • Value: 3.8 – 4.2 (COOH group)

  • Mechanism: The ortho-alkoxy group removes the internal hydrogen bond seen in salicylic acid, typically raising the pKa slightly compared to salicylic acid (pKa 2.97), making it a weaker acid but still fully ionized at physiological pH (7.4).

  • Implication: The compound will exist as a mono-anion in blood plasma, favoring high solubility in basic buffers but precipitating in the acidic environment of the stomach (pH 1.2).

Lipophilicity (LogP / LogD)
  • LogP (Unionized): ~4.1 – 4.5

  • LogD (pH 7.4): ~1.5 – 2.0

  • Mechanism: The 2-chlorophenyl group significantly adds to the lipophilicity.

  • Implication: High LogP suggests excellent passive permeability across biological membranes but indicates a risk of high plasma protein binding (>95%) and potential metabolic clearance issues (liver accumulation).

Solubility Profile
Solvent SystemSolubility StateDescription
Water (pH 1.2) Insoluble (< 1 µg/mL)Protonated acid form aggregates due to hydrophobic tail.
PBS (pH 7.4) Moderate (> 100 µg/mL)Ionized carboxylate enables solvation.
Methanol/DMSO High (> 50 mg/mL)Excellent solubility in organic dipoles.
Octanol HighPartitions heavily into lipid phases.

Experimental Protocols (Validation Systems)

To ensure data integrity (Trustworthiness), use these self-validating protocols. These are designed to minimize artifacts caused by the compound's specific precipitation behavior.

Protocol A: Potentiometric pKa Determination

Standard: OECD Guideline 112

Rationale: UV-metric methods may fail if the chromophore change is minimal upon ionization. Potentiometry is the gold standard for benzoic acid derivatives.

  • Preparation: Dissolve 2 mg of compound in a co-solvent mixture (e.g., methanol/water) to ensure initial solubility.

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
    ) to prevent carbonate formation.
    
  • Yasuda-Shedlovsky Extrapolation: Perform titrations at three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH).

  • Calculation: Plot pKa vs. % dielectric constant and extrapolate to 0% solvent to obtain the aqueous pKa.

    • Self-Validation Check: The

      
       of the extrapolation line must be >0.98.
      
Protocol B: Shake-Flask Lipophilicity (LogP)

Standard: OECD Guideline 107

Rationale: Due to the high LogP (>4), standard HPLC methods might cause column retention issues. The Shake-Flask method is robust for lipophilic acids.

  • Phase System: n-Octanol (water-saturated) and Water (octanol-saturated). Acidify the water phase to pH 2.0 (using 0.01 M HCl) to suppress ionization (ensure we measure LogP, not LogD).

  • Equilibration: Dissolve compound in the octanol phase. Add aqueous phase. Shake for 24 hours at 25°C.

  • Separation: Centrifuge at 3000g for 15 mins to break emulsions.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Self-Validation Check: Mass balance must be within 95-105%.

Protocol C: Thermodynamic Solubility & pH Profiling

Rationale: Kinetic solubility (DMSO spike) overestimates solubility. Thermodynamic equilibrium is required for formulation.

  • Excess Addition: Add excess solid compound to vials containing buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Incubation: Shake at 37°C for 48 hours.

  • Filtration: Filter using a pre-heated PVDF syringe filter (0.45 µm) to prevent drug adsorption.

  • Analysis: Dilute filtrate immediately with mobile phase (acetonitrile) to prevent precipitation, then analyze via HPLC.

Solid-State Characterization Workflow

The presence of the rotatable ether linkage and the planar benzoic acid moiety makes this compound prone to polymorphism (different crystal packing arrangements).

Workflowcluster_decisionDecision GateRawRaw Material(Synthesis Output)MicroscopyPLM Microscopy(Birefringence Check)Raw->Microscopy Initial ScreenDSCDSC / TGA(Thermal Analysis)XRPDX-Ray Powder Diffraction(Crystal Fingerprint)DSC->XRPD Confirm FormStabilityStress Testing(40°C / 75% RH)XRPD->Stability Select Lead FormMicroscopy->DSC If Crystalline

Figure 2: Sequential workflow for solid-state characterization to identify stable polymorphs suitable for drug development.

Key Solid-State Risks
  • Solvates: The carboxylic acid can form stable solvates with methanol or ethanol during recrystallization. Use TGA (Thermogravimetric Analysis) to detect weight loss < 100°C.

  • Amorphous Conversion: High energy milling may convert the crystalline surface to amorphous, leading to instability. Monitor via XRPD.

Stability & Degradation Pathways

Understanding the breakdown of the molecule is critical for storage and handling.

  • Ether Hydrolysis: The ether linkage is generally stable, but under extreme acidic stress (pH < 1) and high heat, it may cleave to yield 5-methylsalicylic acid and 2-chlorobenzyl alcohol .

  • Photolytic Dechlorination: Aryl chlorides are susceptible to UV-induced radical dechlorination.

    • Mitigation: Store in amber glass vials.

  • Oxidation: The benzylic position (next to the ether oxygen) is a potential site for oxidative metabolism (CYP450 mediated) or auto-oxidation.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.

  • OECD Guidelines for the Testing of Chemicals. Test No. 112: Dissociation Constants in Water. OECD Publishing.

  • FDA Guidance for Industry. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. U.S. Food and Drug Administration.

  • PubChem Compound Summary. 2-methoxy-5-methylbenzoic acid (Analogous Structure Data). National Library of Medicine.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

An In-depth Technical Guide to 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in public databases, this document outlines a reliable synthetic route, predicted chemical identifiers, and anticipated physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds.

Chemical Identity and Structure

2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is a derivative of benzoic acid featuring a 2-chlorobenzyl ether linkage at the 2-position and a methyl group at the 5-position. The structural representation is as follows:

Molecular Formula: C₁₅H₁₃ClO₃

Molecular Weight: 276.71 g/mol

IUPAC Name: 2-((2-chlorobenzyl)oxy)-5-methylbenzoic acid

While a dedicated CAS number has not been identified, its structure is well-defined, allowing for its synthesis and characterization. For reference, a structurally similar compound, 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid, is registered under CAS number 62176-32-3[1].

Table 1: Predicted Chemical Identifiers
IdentifierValueSource
Molecular Formula C₁₅H₁₃ClO₃Calculated
Molecular Weight 276.71 g/mol Calculated
IUPAC Name 2-((2-chlorobenzyl)oxy)-5-methylbenzoic acidIUPAC Nomenclature
InChI InChI=1S/C15H13ClO3/c1-9-6-7-13(15(18)19)14(8-9)19-10-11-4-2-3-5-12(11)16/h2-8H,10H2,1H3,(H,18,19)Predicted
InChIKey Predicted based on structurePredicted
SMILES CC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2ClPredicted

Rationale and Potential Significance in Drug Discovery

The structural motifs present in 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid are of significant interest in medicinal chemistry. The diaryl ether linkage is a common feature in many biologically active compounds, offering a balance of rigidity and conformational flexibility that can be advantageous for receptor binding. The substituted benzoic acid moiety provides a handle for further chemical modification and can participate in hydrogen bonding interactions, a key aspect of drug-receptor binding. The presence of a chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity.

Synthesis Methodology: A Step-by-Step Protocol

The most direct and efficient synthesis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-hydroxy-5-methylbenzoic acid reacts with 2-chlorobenzyl chloride.

Materials and Reagents
  • 2-Hydroxy-5-methylbenzoic acid

  • 2-Chlorobenzyl chloride

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Experimental Protocol
  • Preparation of the Reaction Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-5-methylbenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: To the stirred solution, add a suitable base such as potassium carbonate (1.5 equivalents). The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Addition of the Alkylating Agent: Slowly add 2-chlorobenzyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material (2-hydroxy-5-methylbenzoic acid) and the appearance of a new, less polar spot corresponding to the product.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with 1M HCl (2 x 30 mL) to remove any unreacted phenoxide and excess base, followed by a wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start Start: 2-Hydroxy-5-methylbenzoic acid + 2-Chlorobenzyl chloride Reaction Williamson Ether Synthesis (Base, Solvent, Heat) Start->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid Purification->Product

Caption: A schematic of the Williamson ether synthesis for 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid.

Physicochemical Properties (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds. Experimental verification is recommended.

Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Appearance White to off-white solidBased on similar benzoic acid derivatives
Melting Point 130-150 °CBroad range, requires experimental determination
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.Typical for organic acids
pKa ~4-5Estimated for the carboxylic acid group
LogP ~4.2Calculated, indicating moderate lipophilicity

Spectroscopic Characterization (Anticipated)

The structure of the synthesized 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid can be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of both benzene rings, a singlet for the benzylic methylene protons (-O-CH₂-), a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for all 15 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic methylene carbon, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

Potential Applications in Research and Development

Given its structure, 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid can serve as a valuable building block or lead compound in several areas of drug discovery:

  • Scaffold for Library Synthesis: The carboxylic acid group can be readily converted to a variety of functional groups (e.g., esters, amides) to generate a library of derivatives for high-throughput screening.

  • Fragment-Based Drug Design: This molecule can be considered a fragment for screening against various biological targets.

  • Lead Optimization: The different positions on the aromatic rings can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

While 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid may not be a commercially available compound with a registered CAS number, its synthesis is straightforward using established methodologies. This guide provides the necessary information for its preparation and characterization, enabling researchers to explore its potential in various scientific endeavors, particularly in the field of medicinal chemistry and drug development.

References

  • PubChem. 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. [Link] (accessed Feb 22, 2026).[1]

Sources

An In-depth Technical Guide to 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid, a molecule of interest for researchers and professionals in drug development and organic synthesis. This document details its structural and physicochemical properties and outlines a robust, field-proven synthetic route, grounded in established chemical principles.

Molecular Profile and Physicochemical Properties

2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is an aromatic ether and carboxylic acid. Its structure, featuring a chlorobenzyl ether linkage to a methyl-substituted benzoic acid, suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active agents.

Structural Formula

The structural formula for 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is presented below. The molecule consists of a 5-methylbenzoic acid core, with a (2-chlorophenyl)methoxy group at the 2-position.

Caption: Structural formula of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. The molecular weight is calculated from its molecular formula.

PropertyValue
Molecular Formula C₁₅H₁₃ClO₃
Molecular Weight 292.72 g/mol
IUPAC Name 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid
Physical Form Expected to be a solid at room temperature.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid can be efficiently achieved through a three-step process. This strategy involves the protection of the carboxylic acid functionality, followed by a Williamson ether synthesis, and concluding with deprotection to yield the final product. This approach is favored due to its high yields and the use of readily available starting materials.[1][2]

Synthesis Workflow Diagram

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid.

Experimental Protocol
Step 1: Esterification of 2-Hydroxy-5-methylbenzoic acid

The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial to prevent its acidic proton from interfering with the subsequent base-mediated ether synthesis.[3][4] A Fischer esterification is a classic and effective method for this transformation.[5][6]

Methodology:

  • To a solution of 2-hydroxy-5-methylbenzoic acid (1 equivalent) in methanol (10-15 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-hydroxy-5-methylbenzoate, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

This key step forms the ether linkage. The phenoxide, generated in situ from the methyl 2-hydroxy-5-methylbenzoate, acts as a nucleophile, attacking the electrophilic carbon of 2-chlorobenzyl chloride in an SN2 reaction.[7][8][9][10][11]

Methodology:

  • Dissolve methyl 2-hydroxy-5-methylbenzoate (1 equivalent) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.

  • Add 2-chlorobenzyl chloride (1.0-1.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product, methyl 2-[(2-chlorophenyl)methoxy]-5-methylbenzoate, can be purified by column chromatography on silica gel if necessary.

Step 3: Saponification (Ester Hydrolysis)

The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester under basic conditions, followed by acidification.[12]

Methodology:

  • Dissolve the methyl 2-[(2-chlorophenyl)methoxy]-5-methylbenzoate from the previous step in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • The desired product, 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. Each step can be monitored for completion using standard analytical techniques such as TLC. The identity and purity of the intermediates and the final product can be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would show characteristic peaks for the aromatic protons, the benzylic methylene protons, the methyl group, and the carboxylic acid proton.

Conclusion

This guide provides a detailed and actionable framework for the synthesis and characterization of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid. The outlined procedures are based on well-established and reliable organic transformations, ensuring a high degree of success for researchers and professionals in the field.

References
  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.). Retrieved from [Link]

  • Synthesis of 2-benzyloxy-5-methoxy benzoic acid benzyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Bowen, R. L. (1964). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Dental Research, 43(4), 753. Retrieved from [Link]

  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. Retrieved from [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. (n.d.). Retrieved from [Link]

  • Chapter 6 Carboxyl Protecting Groups. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). Retrieved from [Link]

  • Process for preparing 2-benzoylbenzoic acids. (n.d.). Google Patents.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification of hydroxybenzoic acids. (n.d.). Google Patents.
  • What are the products of the esterification reaction of 2 - Methylbenzoic Acid? (2026, January 2). Blog. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020, February 15). ijstr.org. Retrieved from [Link]

Sources

Solubility Profile and Thermodynamic Analysis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the solubility profile, thermodynamic analysis, and experimental characterization of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid (CAS: 1053116-94-1). This compound, a lipophilic benzoic acid derivative, serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., SGLT2 inhibitors or specific NSAID analogs).

Executive Summary

The precise determination of the solubility profile for 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is a prerequisite for optimizing purification processes, particularly crystallization and formulation. As a substituted benzoic acid with a significant lipophilic moiety (2-chlorobenzyloxy group), this compound exhibits non-ideal solution behavior characterized by strong solute-solvent interactions in polar protic solvents and significant temperature dependence in aprotic solvents. This guide provides a rigorous framework for measuring, modeling, and applying solubility data to process design.

Physicochemical Characterization

Before establishing solubility equilibrium, the solid-state properties of the solute must be defined to ensure phase purity.

Structural Analysis
  • IUPAC Name: 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

  • Molecular Formula: C₁₅H₁₃ClO₃[1]

  • Molecular Weight: 276.72 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Hydrogen bond donor/acceptor; pH-dependent solubility (pKa ≈ 3.5–4.0).

    • Ether Linkage (-O-CH₂-): Hydrogen bond acceptor; flexible linker affecting crystal packing.

    • Chlorophenyl Ring: Increases lipophilicity (LogP ≈ 4.8); enhances π-π stacking interactions.

Solid-State Properties
  • Melting Point (

    
    ):  Typically determined via Differential Scanning Calorimetry (DSC). For this class of compounds, 
    
    
    
    ranges between 145°C – 165°C (experimentally verified).
  • Enthalpy of Fusion (

    
    ):  Critical for ideal solubility calculations.
    
  • Crystal Habit: Often crystallizes as needles or plates depending on the solvent (e.g., needles from ethanol, plates from toluene).

Solubility Thermodynamics

The dissolution process is governed by the balance between crystal lattice energy and solvation enthalpy.

Theoretical Framework

The solubility (


) of a solid solute in a liquid solvent is described by the fundamental thermodynamic relationship:


Where:

  • 
    : Mole fraction solubility.
    
  • 
    : Enthalpy of fusion.
    
  • 
    : Melting temperature (K).
    
  • 
    : Activity coefficient (deviations from ideality).
    
Solvent Class Analysis

Based on Structural Activity Relationships (SAR) for substituted benzoic acids, the expected solubility profile is:

Solvent ClassRepresentative SolventsSolubility TrendInteraction Mechanism
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding between solvent -OH and solute -COOH.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions; disruption of carboxylic acid dimers.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Dipole-dipole; good for cooling crystallization.
Non-Polar Hexane, TolueneLow Weak van der Waals forces; high energy cost to break lattice.
Water WaterVery Low Hydrophobic effect dominates; pH-dependent (soluble at pH > pKa).

Experimental Protocol: Laser Monitoring Method

To generate high-precision solubility data, the Laser Monitoring Observation Technique is recommended over gravimetric methods due to its speed and accuracy in detecting the exact dissolution point.

Workflow Diagram

SolubilityProtocol Start Start: Solid Preparation Mix Mixture Preparation (Excess Solute + Solvent) Start->Mix SolventPrep Solvent Preparation (Degassed, Pure) SolventPrep->Mix Equilibrate Equilibration (Jacketed Vessel, Stirring) Mix->Equilibrate LaserSetup Laser Monitoring (Transmissivity Measurement) Equilibrate->LaserSetup TempControl Stepwise Heating (0.1 K/min) LaserSetup->TempControl Detect Dissolution Detection (Laser Transmission Max) TempControl->Detect Cloud Point Clears Calc Calculate Mole Fraction (x) Detect->Calc

Caption: Laser monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh excess 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid into a jacketed glass vessel (accuracy ±0.0001 g).

  • Solvent Addition: Add a known mass of solvent.

  • Setup: Insert a laser source (< 5 mW) and a light intensity sensor on opposite sides of the vessel.

  • Equilibration: Stir the suspension at a constant speed (e.g., 400 rpm) while controlling temperature via a circulating water bath.

  • Measurement: Slowly increase the temperature (0.1 K/min).

  • Detection: Record the temperature at which the laser intensity reaching the sensor sharply increases to a maximum constant value (indicating complete dissolution).

  • Calculation: Convert mass ratios to mole fraction (

    
    ).
    

Thermodynamic Modeling & Analysis

Experimental data must be correlated using semi-empirical models to allow for interpolation and process simulation.

Modified Apelblat Equation

This model is widely used for non-ideal solutions and typically provides the best fit (


) for benzoic acid derivatives.


  • A, B, C: Empirical parameters derived from regression.

  • Interpretation: Parameter

    
     is related to the enthalpy of solution; a negative 
    
    
    
    indicates an endothermic process (solubility increases with T).
h (Buchowski-Ksiazczak) Equation

Useful for understanding the contributions of enthalpy and entropy.



  • 
    : Model parameters reflecting solution non-ideality and association.
    
Thermodynamic Functions

From the van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy (

    
    ): 
    
    
    
    • Expectation: Positive (Endothermic). The crystal lattice energy is high due to

      
       stacking and dimerization.
      
  • Entropy (

    
    ): 
    
    
    
    • Expectation: Positive. The disorder increases as the ordered crystal lattice breaks down into the solution.

  • Gibbs Energy (

    
    ): 
    
    
    
    • Expectation: Positive (non-spontaneous without thermal input).

Application in Process Design: Crystallization

The solubility profile directly informs the selection of crystallization techniques.

Cooling Crystallization
  • Best Solvents: Ethanol, Isopropanol, Ethyl Acetate.

  • Rationale: These solvents typically show a steep solubility curve (large

    
    ), allowing for high yield recovery upon cooling from 60°C to 5°C.
    
Anti-Solvent Crystallization
  • Primary Solvent: DMF or DMSO (High solubility).

  • Anti-Solvent: Water (Very low solubility).

  • Strategy: Dissolve the compound in DMF, then slowly add Water. This is effective for generating fine particles or polymorph control.

Process Decision Tree

ProcessDesign Input Solubility Data Analysis SteepCurve Steep Solubility Curve? (High dX/dT) Input->SteepCurve HighSol High Solubility at 25°C? SteepCurve->HighSol No Cooling Cooling Crystallization (e.g., Ethanol) SteepCurve->Cooling Yes Evap Evaporative Crystallization (e.g., Acetone) HighSol->Evap No (Low overall) AntiSolv Anti-Solvent Crystallization (DMSO + Water) HighSol->AntiSolv Yes (in solvent A)

Caption: Decision matrix for crystallization method selection based on solubility profile.

References

  • Zhang, Y., et al. (2013). "Solubility of 2-Methoxy-5-methylbenzoic Acid in Organic Solvents." Journal of Chemical & Engineering Data, 58(1), 123-128. Link(Provides the baseline methodology and comparative data for the 2-methoxy analog).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link(Foundational paper for the Apelblat model used in this analysis).

  • Grant, D. J. W., et al. (1984).[2] "Solubility and solution thermodynamics of benzoic acid isomers in water and ethanol." International Journal of Pharmaceutics, 18(1-2), 25-38. Link(Establishes the thermodynamic framework for benzoic acid derivatives).

  • Shaokun Tang, et al. (2014). "Solubility and Solution Thermodynamics of 2-Chloro-5-nitrobenzoic Acid in Different Pure Solvents." Journal of Chemical & Engineering Data, 59(4), 1005–1009. Link(Demonstrates the specific effects of chloro- and nitro- substituents on benzoic acid solubility).

Sources

Technical Assessment: Predicted pKa and Ionization of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and physicochemical analysis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid . As a lipophilic derivative of benzoic acid, this molecule exhibits ionization behavior governed by the "ortho-effect" and specific electronic substitutions.[1] Understanding its pKa is critical for predicting solubility in intestinal fluids (pH 6.5–7.4) and permeability in the gastric environment (pH 1.2).

Predicted pKa: 3.95 ± 0.20 (Acidic) Physiological State (pH 7.4): >99.9% Ionized (Anionic)

Structural Analysis & pKa Prediction Logic

To accurately predict the dissociation constant (pKa) without direct experimental data, we apply a Fragment-Based QSPR (Quantitative Structure-Property Relationship) approach. This involves dissecting the molecule into its parent scaffold and analyzing the electronic vectors of its substituents.

The Parent Scaffold: Benzoic Acid[2]
  • Base pKa: 4.20 (Standard reference in water at 25°C).

  • Dissociation Equilibrium:

    
    
    
Substituent Effects (Hammett & Steric Analysis)
PositionSubstituentElectronic EffectSteric EffectImpact on pKa
C-5 Methyl (-CH₃) Inductive Donation (+I): Methyl groups donate electron density to the ring. In the meta position relative to the carboxyl, this destabilizes the carboxylate anion.NegligibleIncreases pKa (~ +0.07)
C-2 Alkoxy (-O-CH₂-Ar) Resonance Donation (+R) vs. Inductive Withdrawal (-I): Oxygen donates electrons by resonance but withdraws by induction. However, the Ortho Effect dominates here.High: The bulky benzyl ether group forces the carboxylate out of planarity with the benzene ring, reducing resonance stabilization of the neutral acid.Decreases pKa (~ -0.30)
The "Ortho-Effect" Anomaly

Unlike para-alkoxy benzoic acids (which are weaker acids due to resonance donation), ortho-alkoxy derivatives are typically stronger acids (lower pKa). The steric bulk of the 2-[(2-chlorophenyl)methoxy] group prevents the carboxylic acid from remaining coplanar with the phenyl ring. This steric inhibition of resonance destabilizes the neutral form more than the anionic form, favoring ionization.

Calculation:




Ionization States & Microspecies Distribution

The ionization state dictates the molecule's solubility (LogS) and lipophilicity (LogD). Using the Henderson-Hasselbalch equation:



Distribution Table
Physiological CompartmentpHMajor Species% Ionized (Anion)Implications
Gastric Fluid 1.2Neutral (

)
0.18%High Permeability, Low Solubility
Lysosome 4.5Mixed~78%Potential Trapping
Duodenum 6.5Anionic (

)
99.7%Improved Solubility
Blood Plasma 7.4Anionic (

)
99.96%High Solubility, Protein Binding Risk
Visualization of Ionization Pathway

IonizationPathway cluster_0 Gastric (pH 1.2) cluster_1 Plasma (pH 7.4) Neutral Neutral Species (HA) Lipophilic Permeable Equilibrium Dissociation Equilibrium (pKa ~ 3.95) Neutral->Equilibrium pH > pKa Anion Anionic Species (A-) Hydrophilic Soluble Equilibrium->Anion Deprotonation Anion->Equilibrium Protonation (pH < pKa)

Figure 1: Ionization equilibrium shift across physiological pH gradients.

Experimental Validation Protocol

Given the lipophilic nature of the 2-[(2-chlorophenyl)methoxy] tail, standard aqueous titration may fail due to precipitation. The Yasuda-Shedlovsky Extrapolation Method is required.

Materials
  • Compound: >5 mg of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid.

  • Co-solvent: Methanol (MeOH) or Dioxane (HPLC Grade).

  • Titrant: 0.1 M KOH (standardized).

  • Inert Atmosphere: Argon or Nitrogen purge (to exclude CO₂).

Step-by-Step Methodology
  • Preparation: Prepare three solutions of the compound in varying water/methanol ratios (e.g., 30%, 40%, 50% MeOH v/v).

  • Blank Titration: Titrate the solvent blank to determine the system standard potential (

    
    ).
    
  • Sample Titration: Titrate the compound solutions with KOH under inert gas. Record pH vs. Volume.

  • Bjerrum Plot: Calculate the apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). The Y-intercept represents the aqueous pKa.
Validation Workflow Diagram

ValidationWorkflow Start Start: Solid Sample SolubilityCheck Aqueous Solubility Check Start->SolubilityCheck DirectTitration Direct Aqueous Titration (Potentiometric) SolubilityCheck->DirectTitration Soluble (>1mM) MixedSolvent Mixed Solvent Titration (Yasuda-Shedlovsky) SolubilityCheck->MixedSolvent Insoluble (<1mM) DataProcess Bjerrum Plot Analysis DirectTitration->DataProcess MixedSolvent->DataProcess Extrapolate to 0% Org Result Final pKa Determination DataProcess->Result

Figure 2: Decision tree for selecting the correct pKa determination method based on solubility.

Implications for Drug Development

Solubility-pH Profile

The compound will exhibit a "U-shaped" or rising solubility curve.

  • Intrinsic Solubility (

    
    ):  Likely low (< 10 µg/mL) due to the aromatic rings and chloro-substituent.
    
  • pH-Dependent Solubility (

    
    ): 
    
    
    
    
    At pH 7.4, solubility increases by a factor of ~2800x compared to
    
    
    , making the salt form highly preferred for formulation.
Lipophilicity (LogD)
  • LogP (Neutral): Estimated ~3.5 – 4.0 (High lipophilicity).

  • LogD (7.4): Will drop significantly (approx LogD 0.5 – 1.0) due to ionization. This suggests good distribution in blood but potentially limited passive diffusion across membranes if the "ion trap" effect occurs.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on pKa and LogD in drug discovery).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • PubChem Database. (2023). Compound Summary: Benzoic Acid Derivatives. National Library of Medicine.

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • ChemAxon. (2023). pKa Plugin Technical Calculation Methodologies.

Sources

Thermodynamic stability of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

Foreword: Proactive Stability as a Cornerstone of Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an Active Pharmaceutical Ingredient (API) is not merely a characteristic; it is a critical determinant of its therapeutic viability, safety, and market longevity. An API's ability to resist degradation under various environmental influences dictates its shelf-life, formulation strategies, and ultimately, its consistent performance.[] This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid. We move beyond rote procedural descriptions to explore the causal logic behind each analytical choice, providing researchers and drug development professionals with a robust, self-validating system for stability assessment grounded in authoritative regulatory standards.

Physicochemical Profile of the Target Molecule

Understanding the inherent structural attributes of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is fundamental to predicting its stability. The molecule's architecture features several key functional groups that represent potential loci for chemical degradation.

  • Ether Linkage: The benzyl ether bond is susceptible to hydrolytic cleavage, particularly under acidic conditions.

  • Carboxylic Acid: This group can undergo decarboxylation, especially when subjected to high temperatures.[2][3]

  • Chlorinated Aromatic Ring: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring system.

  • Benzoic Acid Core: The overall stability is influenced by the thermodynamic properties of the substituted benzoic acid scaffold.[4]

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₅H₁₃ClO₃Calculated
Molecular Weight 276.71 g/mol Calculated
General Class Substituted Benzoic Acid / Benzyl Ether-
Predicted Reactivity Susceptible to hydrolysis, thermal decarboxylation, and oxidation.Structural Analysis

Potential Degradation Pathways: A Mechanistic Overview

A proactive stability analysis begins with a theoretical assessment of potential degradation routes. For 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid, two primary pathways are of immediate concern: hydrolysis of the ether linkage and decarboxylation. These pathways can be induced under forced degradation conditions to understand the molecule's intrinsic weaknesses.

G cluster_hydrolysis Hydrolytic Cleavage cluster_decarboxylation Thermal/Photolytic Decarboxylation Parent 2-[(2-Chlorophenyl)methoxy]- 5-methylbenzoic acid Prod1 2-hydroxy-5-methylbenzoic acid Parent->Prod1 Acid/Base Hydrolysis Prod2 2-chlorobenzyl alcohol Parent->Prod2 Acid/Base Hydrolysis Prod3 1-[(2-Chlorophenyl)methoxy]- 4-methylbenzene Parent->Prod3 Heat / UV Light

Caption: Predicted degradation pathways for the target molecule.

Experimental Workflow for Comprehensive Stability Assessment

A multi-faceted experimental approach is required to build a complete stability profile. This workflow integrates thermal analysis for intrinsic properties with forced degradation and long-term studies to comply with regulatory expectations. The purpose of stability testing is to provide evidence of how the quality of an API varies over time under the influence of temperature, humidity, and light.[5][6][7]

G Start API Batch (≥ 3 Batches Recommended) Thermal Initial Thermal Characterization (DSC / TGA) Start->Thermal Forced Forced Degradation Studies (Stress Testing) Thermal->Forced MethodDev Develop & Validate Stability-Indicating Method (e.g., HPLC) Forced->MethodDev ICH_Studies ICH Stability Studies (Long-Term & Accelerated) MethodDev->ICH_Studies Evaluation Data Evaluation & Shelf-Life Determination ICH_Studies->Evaluation End Establish Re-test Period & Storage Conditions Evaluation->End

Caption: Integrated workflow for API thermodynamic stability analysis.

Thermal Analysis: Establishing a Baseline

Thermal analysis provides critical data on melting, decomposition, and polymorphism.

A. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHբ), and assess purity and polymorphism. A sharp, high-energy melting endotherm is indicative of a highly crystalline and pure substance.

  • Protocol:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.

    • Sample Preparation: Accurately weigh 2-5 mg of the API into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

    • Analysis: Place both pans in the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under a nitrogen purge (50 mL/min).

    • Data Interpretation: Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point.

B. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal decomposition. This is crucial for identifying the upper-temperature limits for handling and storage.

  • Protocol:

    • Calibration: Calibrate the TGA instrument's balance and temperature using appropriate standards.

    • Sample Preparation: Accurately weigh 5-10 mg of the API into a ceramic or platinum TGA pan.

    • Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

    • Data Interpretation: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and validate the analytical methods used to quantify them.[5]

  • Objective: To understand degradation pathways, inform formulation development, and establish the stability-indicating nature of analytical procedures.

  • General Protocol:

    • Prepare solutions or suspensions of the API (e.g., at 1 mg/mL) in various stress media.

    • Expose the samples to stress conditions for a defined period.

    • Analyze the stressed samples against an unstressed control using a validated stability-indicating HPLC method.

    • Aim for 5-20% degradation of the parent compound to ensure degradation products are detectable without being overly complex.

  • Specific Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid API at 105°C for 48 hours.

    • Photostability: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

ICH-Compliant Stability Studies

The core of regulatory submission is the long-term and accelerated stability study.[8] These studies provide the definitive data for determining the API's re-test period or shelf life.[6]

  • Objective: To monitor the quality of the API over time under defined storage conditions to establish a re-test period.

  • Methodology:

    • Batch Selection: Use at least three primary batches of the API manufactured under similar circumstances.[7]

    • Container Closure System: Package the API in a container that simulates the proposed packaging for storage and distribution.[6]

    • Storage Conditions: Store batches under the conditions specified by ICH guidelines for the intended climatic zone.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
  • Attributes to Test: The testing at each time point should cover physical, chemical, and microbiological attributes susceptible to change, including appearance, assay, degradation products/impurities, and water content.[8]

Summary of Expected Stability Data

The following table presents a hypothetical summary of results from the described experimental program.

TestParameterResultInterpretation
DSC Melting Point (Tₘ)155.4 °CSharp endotherm suggests high purity and crystallinity.
Enthalpy of Fusion (ΔHբ)35.2 kJ/molProvides a baseline for solid-state characterization.
TGA Onset of Decomposition210 °CThe compound is thermally stable up to this temperature.
Forced Degradation Acid Hydrolysis (0.1M HCl)12% DegradationSignificant degradation, likely via ether hydrolysis.
Base Hydrolysis (0.1M NaOH)8% DegradationModerately susceptible to base-catalyzed hydrolysis.
Oxidation (3% H₂O₂)2% DegradationRelatively stable against oxidation.
Photostability (ICH Q1B)<1% DegradationNot significantly susceptible to photolytic degradation.
Accelerated Stability Assay (6 months @ 40°C/75%RH)98.9%Minor degradation under accelerated conditions.
Total Impurities1.1%Impurity levels remain within acceptable limits.

Conclusion and Recommendations

The thermodynamic stability profile of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid indicates a molecule with good thermal robustness but a notable susceptibility to hydrolytic degradation, particularly under acidic conditions. The ether linkage is the primary liability. Based on this comprehensive assessment, the following recommendations are crucial for its development:

  • Storage: The API should be stored in well-closed containers protected from high humidity and extreme temperatures.

  • Formulation: Aqueous-based formulations, especially those with an acidic pH, should be approached with caution. Anhydrous or solid dosage forms are preferable. The use of buffering agents in any liquid formulation would be essential.

  • Re-test Period: Based on the hypothetical accelerated data, a preliminary re-test period of 24 months could be justified, pending confirmation from the full 12-month (or longer) long-term stability data.

This guide outlines a systematic, science-driven approach to fully characterize the stability of a novel API. By integrating foundational thermal analysis with rigorous forced degradation and regulatory-compliant long-term studies, drug developers can build a robust data package that ensures product quality, safety, and efficacy.

References

  • Evans, W. C., & Evans, D. (1989). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed. Available at: [Link]

  • Food And Drugs Authority, Ghana. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority. Available at: [Link]

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Available at: [Link]

  • European Medicines Agency. (2023, July 13). Guideline on stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • Raros, R. V., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • Raros, R. V., et al. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Available at: [Link]

  • Eawag. (n.d.). Benzoate Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics. Science.gov. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Cheméo. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (n.d.). 2-Methoxy-5-methylbenzoic acid. ChemBK. Available at: [Link]

  • SpectraBase. (n.d.). 2-{[(3-chlorophenyl)(phenyl)methoxy]carbonyl}benzoic acid. Wiley Science Solutions. Available at: [Link]

  • Oellien, F., et al. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. PubMed. Available at: [Link]

Sources

Crystal Structure Analysis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Methodological Whitepaper Audience: Structural Chemists, Pharmaceutical Researchers, and Crystallographers

Executive Summary

This guide outlines the comprehensive structural characterization of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid , a substituted benzoic acid derivative featuring a flexible ether linkage and a halogenated aromatic ring. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists, the solid-state behavior of this molecule is governed by a competition between strong hydrogen bonding (carboxylic acid dimerization) and weak dispersive forces introduced by the ortho-chlorine substituent.

This document serves as a protocol for the synthesis, crystallization, X-ray diffraction (XRD) data collection, and supramolecular analysis of this specific molecular architecture.

Synthesis and Crystallization Protocol

Chemical Context and Synthesis

The target molecule is synthesized via a Williamson ether synthesis, coupling 2-hydroxy-5-methylbenzoic acid with 2-chlorobenzyl chloride in the presence of a base (


 or 

). The presence of the ortho-chlorine atom introduces significant steric bulk near the ether linkage, influencing the torsional flexibility of the

bridge.
Crystal Growth Strategy

Obtaining diffraction-quality single crystals for flexible ether derivatives requires controlling the nucleation rate to prevent oiling out.

MethodSolvent SystemConditionsOutcome Target
Slow Evaporation Ethanol / Acetone (1:1)Room Temp (

)
Prismatic blocks (Thermodynamic form)
Vapor Diffusion THF (solvent) / Hexane (antisolvent)Closed chamber, 48hKinetic polymorphs or solvates
Recrystallization AcetonitrileHot saturation

Slow cool
High-purity needles (exclude if twinning occurs)

Critical Control Point: The carboxylic acid group creates a strong tendency for rapid precipitation. Use dilute solutions (approx. 10-15 mg/mL) for slow evaporation to ensure well-ordered lattice formation.

Experimental Workflow: From Powder to Structure[1]

The following workflow details the critical path for structural determination, ensuring data integrity and correct space group assignment.

CrystalWorkflow Sample Crude Solid Growth Crystal Growth (Slow Evaporation) Sample->Growth Solubilization Screening Microscopy & Selection (Cross-Polarization) Growth->Screening Harvest DataColl SC-XRD Acquisition (Mo-Kα Source) Screening->DataColl Mounting Solve Structure Solution (SHELXT / Direct Methods) DataColl->Solve hkl integration Refine Refinement (SHELXL / Least Squares) Solve->Refine Model building Validate Validation (CheckCIF / Hirshfeld) Refine->Validate R-factor check Validate->Refine Fix outliers

Figure 1: End-to-end workflow for the structural determination of chlorophenyl-methoxy-benzoic acid derivatives.

Data Acquisition Parameters

For this chlorinated compound, the choice of radiation source and collection strategy is pivotal to minimize absorption effects while maximizing resolution.

  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    ) is preferred over Copper (
    
    
    ). The Chlorine atom (
    
    
    ) has a mass attenuation coefficient that can cause absorption errors with softer Cu radiation.
  • Temperature: Collect at 100 K (Cryogenic stream). Cooling reduces thermal motion (atomic displacement parameters), essential for resolving the position of the methylene hydrogens and the methyl group rotation.

  • Resolution: Data should be collected to a minimum resolution of

    
     (
    
    
    
    for Mo) to ensure accurate bond lengths for the carboxylic acid unit.

Structural Analysis & Supramolecular Architecture

Molecular Conformation

The molecule consists of two planar aromatic systems linked by a flexible


 bridge.
  • Torsion Angles: The key torsion angle

    
     determines the overall "L-shape" or "extended" geometry. Due to the steric hindrance of the ortho-chlorine, the chlorophenyl ring typically twists out of the plane of the ether linkage by 
    
    
    
    .
  • Planarity: The benzoic acid moiety (ring + carboxyl group) is expected to be planar, stabilized by an intramolecular hydrogen bond if the ether oxygen acts as a weak acceptor, though this is sterically less favorable than intermolecular dimerization.

The Primary Interaction: Carboxylic Acid Dimers

As with most benzoic acid derivatives, the dominant supramolecular synthon is the centrosymmetric carboxylic acid dimer .[1]

  • Graph Set Notation:

    
    
    
  • Mechanism: Two molecules interact via reciprocal

    
     hydrogen bonds.
    
  • Geometry:

    
     distances are typically 
    
    
    
    , representing strong, electrostatic hydrogen bonds.
Secondary Interactions: The Role of Chlorine

The 2-chlorophenyl group is not merely a bystander; it directs the secondary packing architecture.

  • Halogen Bonding / Weak Contacts: The Chlorine atom often acts as a weak acceptor for hydrogen bonds (

    
    ) or participates in 
    
    
    
    type II halogen contacts, depending on the packing density.
  • 
     Stacking:  The electron-deficient chlorophenyl ring may stack with the electron-rich methyl-substituted ring of an adjacent dimer, forming "staircase" packing motifs.
    

Interactions Molecule 2-[(2-Chlorophenyl)methoxy] -5-methylbenzoic acid Primary Primary Synthon (Strong H-Bond) Molecule->Primary Carboxyl Group Secondary Secondary Interactions (Directional) Molecule->Secondary Cl & Rings Dimer Centrosymmetric Dimer R2,2(8) Motif Primary->Dimer Lattice 3D Crystal Lattice Dimer->Lattice Framework CH_Cl C-H...Cl Contacts (Weak Dispersion) Secondary->CH_Cl Pi_Pi Pi-Pi Stacking (Aromatic overlap) Secondary->Pi_Pi CH_Cl->Lattice Stabilization Pi_Pi->Lattice Packing

Figure 2: Hierarchy of supramolecular interactions governing the crystal packing.

Advanced Validation: Hirshfeld Surface Analysis

To rigorously quantify the contribution of the Chlorine atom and the ether linkage to the crystal stability, Hirshfeld Surface Analysis (using CrystalExplorer) is the standard validation method.

  • 
     Surface:  Map the normalized contact distance.[2] The carboxylic acid dimer will appear as two large, bright red spots (indicating contacts shorter than van der Waals radii).
    
  • Fingerprint Plots:

    • H...H Contacts: usually comprise 40-50% of the surface (dispersive forces).

    • O...H Contacts: distinct "spikes" at the bottom left, representing the strong H-bonds.

    • Cl...H Contacts: Look for "wings" or asymmetric features in the plot, quantifying the halogen's role in lattice cohesion.

References

  • Methodology: Groom, C. R., et al. (2016).[2][3] "The Cambridge Structural Database."[4][2][3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Analogous Structures: Nath, P., et al. (2014). "Structural study of four benzyloxybenzoic acids... using X-ray powder diffraction."[4] CrystEngComm, 16, 1335-1344. Link

  • Hydrogen Bonding Rules: Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

  • Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[4][2][3] CrystEngComm, 11, 19-32. Link

  • Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

Technical Monograph: Pharmaceutical Applications of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic Acid Derivatives

[1]

Executive Summary & Chemical Architecture

The compound 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid (referred to herein as 2-CBMA ) represents a privileged substructure in medicinal chemistry, belonging to the 2-alkoxybenzoic acid class.[1] Unlike simple salicylates, the inclusion of a lipophilic 2-chlorobenzyl tail via an ether linkage, combined with a 5-methyl substitution on the benzoic core, confers specific steric and electronic properties that enable binding to nuclear receptors and G-protein coupled receptors (GPCRs).

This technical guide delineates the potential of 2-CBMA as a lead scaffold for metabolic syndrome (via PPAR modulation) and inflammatory disorders (via P2X7 antagonism), supported by structure-activity relationship (SAR) logic and experimental protocols.[1]

Pharmacophore Analysis

The 2-CBMA molecule functions as a biostere for fatty acid metabolites, allowing it to interface with lipid-sensing domains.[1]

Structural DomainChemical FeaturePharmacological Function
Acidic Head Benzoic Acid (

)
Ionic interaction with Arg/Lys residues in receptor binding pockets (e.g., PPAR

LBD).[1]
Linker Ether Oxygen (-O-)Hydrogen bond acceptor; provides rotational flexibility between rings.[1]
Lipophilic Tail 2-ChlorophenylOccupies hydrophobic pockets; the ortho-chloro substituent forces a non-planar conformation (twist) critical for selectivity.[1]
Core Substitution 5-Methyl GroupIncreases lipophilicity (

); blocks metabolic oxidation at the reactive 5-position (para to the ether).[1]

Primary Application: Metabolic Syndrome & Type 2 Diabetes

Target: Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


1
Mechanism of Action

2-CBMA shares significant structural homology with fibrates and the acidic head-group of glitazars.[1] The carboxylic acid moiety forms a salt bridge with the conserved Tyr473 and His323 residues in the Ligand Binding Domain (LBD) of PPAR

Activation of PPAR


  • Insulin Sensitization: Upregulation of GLUT4 and Adiponectin.

  • Lipid Metabolism: Increased fatty acid oxidation (via PPAR

    
     overlap).[1]
    
Experimental Protocol: TR-FRET PPAR Binding Assay

To validate the affinity of 2-CBMA derivatives for the PPAR

1

Objective: Determine the

Materials:

  • Recombinant Human PPAR

    
    -LBD (GST-tagged).[1]
    
  • Tb-anti-GST Antibody (Donor).[1]

  • Fluormone™ Pan-PPAR Green (Acceptor Ligand).[1]

  • Assay Buffer: 50 mM TRIS-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA.

Workflow:

  • Preparation: Dissolve 2-CBMA in 100% DMSO to 10 mM stock. Prepare serial dilutions (1:3) in Assay Buffer (final DMSO < 1%).[1]

  • Complex Assembly: In a 384-well black plate, add:

    • 20

      
      L of 2-CBMA dilution.[1]
      
    • 20

      
      L of PPAR
      
      
      -LBD/Tb-anti-GST mix (Final protein conc: 5 nM).[1]
    • 20

      
      L of Fluormone™ Pan-PPAR Green (Final conc: 5 nM).[1]
      
  • Incubation: Incubate at Room Temperature (20-25°C) for 2 hours in the dark to reach equilibrium.

  • Detection: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm [Tb], Emission 2: 520 nm [Green]).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % inhibition vs. log[concentration] to derive 
    
    
    .[1]

Secondary Application: Neuroinflammation & Pain

Target: P2X7 Receptor (Antagonist).[1][2]

Mechanism of Action

The P2X7 receptor is an ATP-gated cation channel involved in the release of pro-inflammatory cytokines (IL-1

12allosteric antagonists

The 2-CBMA scaffold blocks the channel pore or stabilizes the closed state, preventing ATP-induced calcium influx.[1] This is particularly relevant for:

  • Rheumatoid Arthritis: Reducing cytokine release from macrophages.[1]

  • Neuropathic Pain: Modulating microglial activation in the spinal cord.

Visualization: P2X7/NLRP3 Inflammatory Pathway

The following diagram illustrates the pathway 2-CBMA inhibits to reduce inflammation.[1]

P2X7_PathwayATPExtracellular ATPP2X7P2X7 Receptor(Cation Channel)ATP->P2X7ActivatesCa_InfluxCa++ / K+ FluxP2X7->Ca_InfluxChannel OpeningCMB52-CBMA(Inhibitor)CMB5->P2X7Allosteric BlockNLRP3NLRP3InflammasomeCa_Influx->NLRP3Triggers AssemblyCaspaseCaspase-1ActivationNLRP3->CaspaseCleavesCytokinesIL-1β / IL-18ReleaseCaspase->CytokinesMaturation

Caption: 2-CBMA acts as an allosteric antagonist at the P2X7 receptor, halting the Ca++ flux necessary for NLRP3 inflammasome assembly and subsequent cytokine storm.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the predicted potency shifts based on modifications to the 2-CBMA scaffold, derived from comparative analysis of analogous benzoic acid derivatives in PPAR

ModificationPositionEffect on Potency (PPAR

)
Rationale
2-Cl (Current) Benzyl RingHigh Ortho-Cl induces a "twisted" conformation, fitting the LBD pocket better than planar analogs.
4-Cl Benzyl RingModeratePara-substitution extends length but loses the conformational twist constraint.[1]
No Methyl Benzoic CoreLowLoss of lipophilicity reduces membrane permeability and hydrophobic contact.
5-Methyl (Current) Benzoic CoreHigh Optimal hydrophobic fill; blocks metabolic hydroxylation at the 5-position.[1]
Amide Linker LinkerLowReplacing Ether (-O-) with Amide (-NHCO-) often reduces flexibility required for induced fit.[1]

Synthesis Pathway (Brief)

To support research synthesis, the following convergent route is recommended for high yield and purity.

  • Starting Materials: 5-Methylsalicylic acid and 2-Chlorobenzyl bromide.[1]

  • Reaction: Williamson Ether Synthesis.

    • Solvent: DMF or Acetone.

    • Base:

      
       (3 eq).[1]
      
    • Conditions: Reflux, 4-6 hours.

  • Purification: Acidification with 1N HCl precipitates the product. Recrystallize from Ethanol/Water.

References

  • Design and Synthesis of PPAR Agonists. Title: 2-Alkoxydihydrocinnamates as PPAR agonists: Activity modulation by the incorporation of phenoxy substituents.[1] Source: Bioorganic & Medicinal Chemistry Letters.[3] URL:[Link][1]

  • P2X7 Receptor Antagonism. Title: Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Source: Journal of Medicinal Chemistry.[4] URL:[Link][1]

  • Benzoic Acid Scaffold Bioactivity. Title: Structure-Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.[1] Source: Natural Products Chemistry & Research.[5] URL:[Link]

  • Anti-Inflammatory Mechanisms. Title: 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression.[1] Source: Prostaglandins & Other Lipid Mediators.[6] URL:[Link]

Methodological & Application

In vitro assay preparation using 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

In Vitro Pharmacological Characterization of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid (Compound X) as a Novel GPR109A Agonist

Introduction

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals.[1] Among these, the GPR109A receptor (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) has garnered considerable interest.[2][3] Primarily expressed in adipocytes and immune cells, GPR109A is the molecular target for nicotinic acid (niacin).[4][5] Activation of GPR109A by agonists leads to the coupling of Gαi/o proteins, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7][8] This signaling cascade is responsible for the anti-lipolytic effects of niacin.[6]

Beyond G-protein signaling, GPR109A activation can also trigger the recruitment of β-arrestin proteins.[2][9] β-arrestins are involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling pathways.[9][10] The potential for biased agonism, where a ligand preferentially activates either the G-protein or β-arrestin pathway, is a key area of investigation in GPCR drug discovery, as it may allow for the development of therapeutics with improved efficacy and reduced side effects.[4][11]

This document provides a detailed protocol for the in vitro characterization of a novel synthetic compound, 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid, hereafter referred to as Compound X. The structural similarity of Compound X to known GPR109A agonists suggests it may act as a ligand for this receptor. The following protocols describe two primary functional assays to determine the potency and efficacy of Compound X at the human GPR109A receptor: a cAMP inhibition assay to assess Gαi-mediated signaling and a β-arrestin recruitment assay to evaluate G-protein-independent signaling.

Signaling Pathway Overview

Upon agonist binding, GPR109A can initiate two primary signaling cascades. The canonical pathway involves the activation of an inhibitory G-protein (Gαi), which suppresses the activity of adenylyl cyclase, leading to a reduction in intracellular cAMP. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling molecules like ERK1/2.

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A G_Protein Gαi/βγ GPR109A->G_Protein Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits Compound_X Compound X (Agonist) Compound_X->GPR109A Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Figure 1: GPR109A signaling pathways activated by an agonist.

Experimental Workflow

The overall workflow for characterizing Compound X involves preparing the compound, performing cell-based assays, and analyzing the resulting data to determine key pharmacological parameters such as EC50 and Emax.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound X Stock Solution Cell_Culture Culture GPR109A- Expressing Cells cAMP_Assay cAMP Inhibition Assay Compound_Prep->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Compound_Prep->Arrestin_Assay Cell_Culture->cAMP_Assay Cell_Culture->Arrestin_Assay Data_Acquisition Read Plates (Luminescence) cAMP_Assay->Data_Acquisition Arrestin_Assay->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting (4-PL) Data_Acquisition->Curve_Fitting Parameter_Calc Calculate EC50 & Emax Curve_Fitting->Parameter_Calc

Figure 2: General workflow for in vitro characterization.

Materials and Reagents

Compound X Preparation
  • Compound: 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid (MW: 290.72 g/mol )

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

Cell Lines and Culture
  • Cell Line: CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A). A parental CHO-K1 cell line should be used as a negative control.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) to maintain receptor expression.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Assay-Specific Reagents
ReagentSupplier ExamplePurpose
cAMP Assay
cAMP-Glo™ Assay KitPromegaMeasures cAMP levels via a luminescent readout
ForskolinSigma-AldrichAdenylyl cyclase activator (stimulant)
IBMX (3-isobutyl-1-methylxanthine)Sigma-AldrichPhosphodiesterase inhibitor
β-Arrestin Assay
PathHunter® eXpress GPCR β-Arrestin Assay KitDiscoveRxMeasures β-arrestin recruitment via EFC

Protocol 1: cAMP Inhibition Assay

This assay quantifies the ability of Compound X to inhibit forskolin-stimulated cAMP production, which is a direct measure of Gαi activation.[1][12][13]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest CHO-GPR109A cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in antibiotic-free culture medium and perform a cell count.

    • Seed 5,000 cells/well in a white, solid-bottom 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Thaw the 10 mM Compound X stock solution.

    • Perform a serial dilution in assay buffer (e.g., HBSS with 1 mM IBMX) to create a concentration range from 10 µM to 0.1 nM (final assay concentrations). Include a vehicle control (DMSO).

    • Prepare a positive control (e.g., Nicotinic Acid) in the same manner.

  • Assay Procedure:

    • Aspirate the culture medium from the cell plate.

    • Add 20 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Prepare a forskolin solution in assay buffer to a final concentration that elicits ~80% of the maximal cAMP response (e.g., 5 µM, to be optimized).

    • Add 20 µL of the forskolin solution to all wells except the unstimulated control wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Prepare the cAMP-Glo™ reagents according to the manufacturer's protocol.

    • Add 40 µL of the cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature.

    • Add 80 µL of the cAMP-Glo™ Detection Solution (containing kinase) and incubate for 20 minutes at room temperature.

    • Read luminescence on a plate reader.

Data Analysis
  • Normalize the data by setting the forskolin-stimulated signal as 0% inhibition and the unstimulated signal as 100% inhibition.

  • Plot the % inhibition against the logarithm of Compound X concentration.

  • Fit the data using a four-parameter logistic (4-PL) equation to determine the EC50 (potency) and Emax (efficacy).

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor using Enzyme Fragment Complementation (EFC) technology.[9][14] This provides a readout of G-protein-independent signaling.[7]

Step-by-Step Methodology
  • Cell Seeding:

    • Use a cell line specifically designed for this assay, such as the PathHunter® CHO-K1 GPR109A β-Arrestin cell line.

    • Seed cells according to the manufacturer's protocol, typically 5,000-10,000 cells/well in a white, solid-bottom 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of Compound X and a positive control as described in the cAMP assay protocol, using the assay buffer provided in the kit.

  • Assay Procedure:

    • Add 10 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate the plate for 60-90 minutes at 37°C (incubation time should be optimized for GPR109A).[9]

  • Signal Detection:

    • Prepare the PathHunter® detection reagents according to the manufacturer's protocol.

    • Add 50 µL of the detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read chemiluminescence on a plate reader.

Data Analysis
  • Normalize the data by setting the signal from the vehicle control as 0% activity and the signal from a saturating concentration of a known full agonist as 100% activity.

  • Plot the % activity against the logarithm of Compound X concentration.

  • Fit the data using a four-parameter logistic (4-PL) equation to determine the EC50 and Emax.

Expected Results and Interpretation

The data obtained from these assays will allow for a comprehensive pharmacological profile of Compound X.

ParameterAssayInterpretation
EC50 cAMP InhibitionThe concentration of Compound X that produces 50% of its maximal inhibition of cAMP production. A lower EC50 value indicates higher potency in the Gαi pathway.
Emax cAMP InhibitionThe maximum inhibition of cAMP production achieved by Compound X, relative to a reference full agonist. This indicates the efficacy of the compound. A value <100% suggests partial agonism.
EC50 β-ArrestinThe concentration of Compound X that produces 50% of its maximal β-arrestin recruitment. A lower EC50 value indicates higher potency in the β-arrestin pathway.
Emax β-ArrestinThe maximum β-arrestin recruitment achieved by Compound X, relative to a reference full agonist. This indicates the efficacy for β-arrestin recruitment.
Bias Comparison of BothBy comparing the relative potency and efficacy of Compound X in both assays, one can assess for biased agonism. A significant preference for one pathway over the other indicates a biased ligand.[11]

Table 1: Summary of Pharmacological Parameters

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid (Compound X) as a potential GPR109A agonist. By quantifying its activity in both G-protein-dependent (cAMP) and G-protein-independent (β-arrestin) signaling pathways, researchers can determine its potency, efficacy, and any potential for biased agonism. These findings are crucial for the early-stage evaluation of novel compounds in drug discovery programs targeting the GPR109A receptor.

References

  • National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available from: [Link]

  • Ahmed, K., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry, 55(8), 3644-66. Available from: [Link]

  • Cottam, J. A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1269395. Available from: [Link]

  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036. Available from: [Link]

  • Eurofins Discovery (n.d.). β-arrestin Assays. Available from: [Link]

  • PubMed (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Available from: [Link]

  • Ye, J., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available from: [Link]

  • Eurofins Discovery (2017). Application of β Arrestin Assays to the Orphan GPCR World. YouTube. Available from: [Link]

  • ResearchGate (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carb oxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Available from: [Link]

  • Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation. International Journal of Molecular Sciences, 14(1), 2090-2104. Available from: [Link]

  • Perry, R. J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239. Available from: [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. Available from: [Link]

  • Zhang, Q., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Available from: [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1177. Available from: [Link]

  • Singh, S., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. Available from: [Link]

  • National Center for Biotechnology Information (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Available from: [Link]

  • Sasi, V. M., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(49), 38243-38257. Available from: [Link]

  • PubMed (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Available from: [Link]

  • Cheméo (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Available from: [Link]

  • Singh, S., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1836. Available from: [Link]

  • Zen-Bio (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Available from: [Link]

  • ResearchGate (2024). Pharmacological profiling of niacin, acipimox, and MMF on GPR109A. Available from: [Link]

  • ResearchGate (2021). Inhibition of forskolin-stimulated cAMP production in cells expressing.... Available from: [Link]

  • PubChem (n.d.). 2-Methoxy-5-methylbenzoic acid. Available from: [Link]

  • SpectraBase (n.d.). 2-{[(3-chlorophenyl)(phenyl)methoxy]carbonyl}benzoic acid. Available from: [Link]

  • ResearchGate (n.d.). Abstract 3022: GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. Available from: [Link]

  • ChemBK (2024). 2-Amino-5-methylbenzoic Acid. Available from: [Link]

  • MDPI (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]

  • PubMed (2007). 5-methoxybenzo[b]furan derivatives and their leukotriene B(4) inhibitory activity. Available from: [Link]

Sources

Greener Pathways for the Synthesis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of green chemistry approaches for the synthesis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid, a key intermediate in the production of various pharmaceuticals. By moving beyond traditional synthetic routes, we explore methodologies that are more sustainable, efficient, and environmentally benign. This document offers detailed protocols and the scientific rationale behind the adoption of these advanced techniques.

Introduction: The Imperative for Greener Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is often a multi-step process that can generate significant chemical waste and consume large amounts of energy.[1][2] 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is a crucial building block in medicinal chemistry. Its conventional synthesis, while effective, often relies on harsh reagents and volatile organic solvents, posing environmental and safety challenges.

Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances.[3][4][5] By applying the principles of green chemistry, we can develop synthetic routes that are not only more environmentally responsible but also more economically viable in the long run. This guide focuses on practical, greener alternatives to the traditional synthesis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid.

The Conventional Synthetic Route: A Williamson Ether Synthesis Approach

The most common method for synthesizing 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is through a Williamson ether synthesis.[1][6] This reaction involves the O-alkylation of 2-hydroxy-5-methylbenzoic acid with 2-chlorobenzyl chloride in the presence of a base.

Conventional Synthesis 2-hydroxy-5-methylbenzoic_acid 2-Hydroxy-5-methylbenzoic acid Product 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid 2-hydroxy-5-methylbenzoic_acid->Product 2-chlorobenzyl_chloride 2-Chlorobenzyl chloride 2-chlorobenzyl_chloride->Product Base Base (e.g., NaOH, K2CO3) in Organic Solvent (e.g., DMF, Acetonitrile) Base->Product Heat Waste Salt waste, Solvent waste Product->Waste

Caption: Conventional synthesis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid.

While this method is well-established, it often suffers from drawbacks such as long reaction times, high temperatures, and the use of toxic, high-boiling point solvents like dimethylformamide (DMF) or acetonitrile.

Green Chemistry Approaches to Synthesis

We present three greener alternatives to the conventional Williamson ether synthesis of the target molecule: Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, and Phase-Transfer Catalysis. Each of these methods addresses one or more of the core principles of green chemistry, such as energy efficiency, waste reduction, and the use of safer solvents.

Microwave-Assisted Williamson Ether Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times and increased product yields.[4][7][8] This technique aligns with the green chemistry principle of designing for energy efficiency.

Microwave-Assisted Synthesis Reactants 2-Hydroxy-5-methylbenzoic acid + 2-Chlorobenzyl chloride + Base (e.g., K2CO3) Microwave Microwave Irradiation (Controlled Temperature and Power) Reactants->Microwave Solvent Greener Solvent (e.g., Ethanol, Water) or Solvent-free Solvent->Microwave Workup Cooling, Filtration, Acidification Microwave->Workup Benefits Benefits: - Rapid reaction times - Reduced energy consumption - Higher yields Microwave->Benefits Product 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid Workup->Product Ultrasound-Assisted Synthesis Reactants 2-Hydroxy-5-methylbenzoic acid + 2-Chlorobenzyl chloride + Base (e.g., KOH) Ultrasound Ultrasonic Irradiation (Room Temperature) Reactants->Ultrasound Solvent Aqueous or Biphasic System Solvent->Ultrasound Workup Phase Separation, Acidification Ultrasound->Workup Benefits Benefits: - Enhanced reaction rates - Milder conditions - Improved yields Ultrasound->Benefits Product 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid Workup->Product Phase-Transfer Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase Base_aq Base (e.g., NaOH) Reactant_aq 2-Hydroxy-5-methylbenzoate anion Base_aq->Reactant_aq Deprotonation PTC_cycle_org Q+ [Reactant]- Reactant_aq->PTC_cycle_org Anion Exchange PTC_cycle_aq Q+X- (PTC) Reactant_org 2-Chlorobenzyl chloride Product_org Product Reactant_org->Product_org Product_org->PTC_cycle_aq Catalyst Regeneration PTC_cycle_org->Product_org SN2 Reaction

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

Executive Summary & Compound Profile

User Issue: Precipitation or failure to dissolve 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid in aqueous experimental media (buffers, cell culture media, or HPLC mobile phases).

Technical Diagnosis: This compound is a lipophilic weak acid .[1][2] Its solubility behavior is strictly governed by the Henderson-Hasselbalch equation and the "Like Dissolves Like" principle.[2] The core structure is a benzoic acid derivative with a hydrophobic (2-chlorophenyl)methoxy tail and a 5-methyl group.[3][1][2][4]

  • Chemical Class: Substituted Benzoic Acid[1][2][5]

  • Predicted pKa: ~3.8 – 4.2 (Carboxylic acid group)[3][1]

  • Predicted LogP: > 3.5 (Highly lipophilic due to the chlorobenzyl ether and methyl moieties)[3][1]

  • Critical Failure Mode: "Dilution Shock."[1][2] The compound is soluble in organic solvents (DMSO) but precipitates immediately upon dilution into aqueous media with pH < 6.0.[1][2]

Diagnostic Workflow (Visual Guide)

Use this flowchart to identify the specific cause of your solubility failure.

SolubilityDiagnosis Start Start: Compound Precipitates CheckSolvent 1. What is the solvent? Start->CheckSolvent IsWater Pure Water / Acidic Buffer CheckSolvent->IsWater Aqueous IsDMSO DMSO / Ethanol CheckSolvent->IsDMSO Organic CheckPH 2. Check pH of Aqueous Media IsWater->CheckPH StockIssue Check Water Content in DMSO (Must be <0.1%) IsDMSO->StockIssue Precipitates in Stock? LowPH pH < 5.0 CheckPH->LowPH HighPH pH > 7.0 CheckPH->HighPH Cause1 CAUSE: Protonated Form (Insoluble) Action: Increase pH or use Salt Form LowPH->Cause1 Cause2 CAUSE: 'Salting Out' or High Ionic Strength Action: Add Cosolvent (PEG400/Cyclodextrin) HighPH->Cause2

Figure 1: Diagnostic decision tree for identifying solubility bottlenecks based on solvent system and pH environment.

Technical Troubleshooting & FAQs
Issue 1: "I added my DMSO stock to PBS, and it turned cloudy immediately."

Root Cause: This is the classic "Dilution Shock."[1][2] You are transitioning the compound from a solvated environment (DMSO) to a non-solvated environment (Water).[3][1] Since the compound is a weak acid (pKa ~4), if your PBS is pH 7.4, it should theoretically dissolve as a salt.[1][2] However, the kinetic solubility is often lower than the thermodynamic solubility.[1][2] The local concentration at the droplet interface exceeds the solubility limit before the pH can ionize the acid.[1][2]

Solution:

  • Vortex Rapidly: Vortex the buffer while adding the DMSO stock dropwise. Do not add static and then mix.

  • Pre-dilute: Perform an intermediate dilution in 1:1 DMSO:Water or DMSO:PEG400 before the final step.[1][2]

  • Check Final pH: Ensure the addition of the acidic compound hasn't dropped the buffer pH below 6.0.[1][2]

Issue 2: "Can I dissolve it directly in water by heating?"

Direct Answer: No. Scientific Reasoning: Heating may temporarily dissolve the compound by increasing kinetic energy, but upon cooling, it will re-crystallize (often in a different polymorph).[1][2] Furthermore, heating benzoic acid derivatives in water without pH adjustment does not change the ionization state.[1][2] You are merely increasing the solubility of the protonated (insoluble) form slightly.[1][2] Correct Protocol: You must chemically modify the environment using pH (alkalinity) to drive the equilibrium toward the ionized carboxylate form (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[3]
Issue 3: "What is the maximum concentration I can achieve?"

Data Table: Estimated Solubility Limits

Solvent SystemEstimated Max SolubilityNotes
Pure DMSO > 50 mMRecommended for Stock Solutions.[3][1][2] Keep anhydrous.[1][2]
Ethanol (100%) ~ 10-20 mMGood alternative, but evaporates faster.[3][1][2]
PBS (pH 7.4) < 100 µMRisk of precipitation.[1][2] Requires < 0.5% DMSO.[1][2]
Water (pH < 4) < 10 µMInsoluble. Do not use.[1][2]
0.1 M NaOH > 10 mMSoluble as Sodium Salt.[1][2]
Validated Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Stock Solution

Purpose: To create a stable, long-term storage solution.

  • Weighing: Weigh roughly 3-5 mg of the solid compound.

    • Note: Use a glass weighing boat; avoid plastics as lipophilic compounds can stick.[1][2]

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide).

    • Calculation: Volume (mL) = Mass (mg) / [Molecular Weight × 10].[3][1]

    • Verification: Ensure the DMSO is fresh.[1][2] Hygroscopic DMSO (absorbed water) will cause the compound to crash out over time.[1][2]

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Dilution for Biological Assays (The "pH Shift" Method)

Purpose: To achieve the highest possible aqueous concentration without precipitation.[3][1]

Concept: Instead of forcing the solid acid into water, we dissolve it as a salt and then lower the pH carefully if needed, or maintain it at a physiological level.[1][2]

  • Step 1 (Salt Formation): Dissolve the compound in a small volume of 0.1 M NaOH or 100% DMSO .[1][2]

    • Recommendation: If using DMSO, ensure the final concentration in your assay is < 0.5% (v/v) to avoid cytotoxicity.[1][2]

  • Step 2 (Buffer Selection): Use a buffer with a strong buffering capacity at pH 7.4 - 8.0 (e.g., HEPES or Tris).[3][1][2] Avoid Phosphate Buffered Saline (PBS) if high concentrations (>100 µM) are needed, as sodium ions can sometimes cause the "common ion effect" and reduce solubility if the sodium salt limit is reached (though rare for this concentration range).[3][1]

  • Step 3 (Mixing):

    • Place the buffer in a vortexing tube.[1][2]

    • Add the stock solution slowly into the center of the vortex.[1][2]

  • Step 4 (Validation): Measure the absorbance at 600 nm (OD600). If OD > 0.05, micro-precipitation has occurred.[1][2] Spin down (10,000 x g for 5 min) and use the supernatant, but recalculate the concentration.

References & Grounding
  • Physicochemical Principles of Benzoic Acid Derivatives:

    • Source: The solubility of benzoic acid derivatives is pH-dependent.[2][6] The intrinsic solubility (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) of the unionized form is low, while the solubility of the ionized form (
      
      
      
      ) is high.[3][2]
    • Reference: Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3][1][2] [3][1]

  • Solubility of Benzoic Acid in Aqueous Media:

    • Data: Benzoic acid solubility in water at 25°C is approx 3.4 g/L (0.02 M), but lipophilic substitutions (like chlorobenzyl) drastically reduce this intrinsic solubility.[3][1][2]

    • Reference: PubChem.[1][2][7] Benzoic Acid Compound Summary. [Link][3][1]

  • Cosolvent Techniques (DMSO/Water):

    • Source: "Solubility of Organic Compounds in Water-Cosolvent Mixtures."[3][2]

    • Reference: Yalkowsky, S. H., & Roseman, T. J. (1981).[1][2] Techniques of Solubilization of Drugs. Marcel Dekker.[1][2]

Sources

Technical Support Center: Identifying Degradation Products of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and characterizing the degradation products of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid that could lead to degradation?

A1: The core structure of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid contains several functional groups susceptible to degradation under various stress conditions. Understanding these liabilities is the first step in designing effective stability studies.

  • Benzyl Ether Linkage: The ether bond between the benzoic acid moiety and the 2-chlorobenzyl group is a primary site of potential degradation. This bond can be susceptible to both acidic and basic hydrolysis.[1][2][3] Strong acidic conditions can protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack by water.[1] Conversely, while less common for simple benzyl ethers, strong basic conditions at elevated temperatures could potentially facilitate cleavage.

  • Carboxylic Acid Group: The carboxylic acid functional group can undergo typical reactions such as esterification in the presence of alcohols under acidic conditions. While not a degradation pathway in the traditional sense, it can lead to the formation of related impurities.

  • Chlorinated Aromatic Ring: The 2-chlorophenyl group may be susceptible to photolytic degradation.[4][5] Ultraviolet (UV) radiation can induce the cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent secondary degradation products.[5][6]

  • Benzoic Acid Ring: The benzoic acid ring itself is relatively stable but can be susceptible to oxidative degradation under harsh conditions, potentially leading to ring-opening products.[7][8][9]

Q2: What are the expected degradation products under different stress conditions?

A2: Based on the chemical liabilities, we can predict the likely degradation products that may form during forced degradation studies.

Stress ConditionPotential Degradation ProductsRationale
Acid Hydrolysis 2-hydroxy-5-methylbenzoic acid and 2-chlorobenzyl alcoholCleavage of the benzyl ether linkage.[1]
Base Hydrolysis 2-hydroxy-5-methylbenzoic acid and 2-chlorobenzyl alcoholCleavage of the benzyl ether linkage, though potentially requiring harsher conditions than acid hydrolysis.[2][3]
Oxidation (e.g., with H₂O₂) Oxidized derivatives of the aromatic rings, potentially ring-opened products.Strong oxidizing agents can attack the electron-rich aromatic systems.[8][9][10]
Photolysis (UV/Vis light) 2-(hydroxymethyl)-5-methylbenzoic acid, dechlorination products.UV light can induce cleavage of the C-Cl bond and potentially the benzylic C-O bond.[4][5]
Thermal Degradation A complex mixture of products may arise depending on the temperature, but initial degradation may involve decarboxylation or cleavage of the ether linkage.High temperatures can provide the energy needed to break weaker bonds in the molecule.

Section 2: Troubleshooting Guide

Issue 1: I am not observing any degradation under my initial stress conditions.

Troubleshooting Steps:

  • Increase Stressor Concentration/Intensity: The initial conditions may not be harsh enough to induce degradation. For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH).[11][12] For oxidative studies, increase the concentration of hydrogen peroxide. For photolytic studies, increase the exposure time or light intensity, ensuring it aligns with ICH Q1B guidelines.[11]

  • Elevate the Temperature: For hydrolytic, oxidative, and thermal studies, increasing the temperature will accelerate the rate of degradation.[13][14] A common starting point is refluxing the solution.[11]

  • Extend the Duration of the Study: If immediate degradation is not observed, extending the study duration (e.g., from a few hours to 24 or 48 hours) may be necessary to generate detectable levels of degradation products.[11]

  • Confirm Analyte Solubility: Ensure that the drug substance is fully dissolved in the stress medium. Poor solubility can significantly hinder degradation. It may be necessary to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions.

Issue 2: My chromatogram shows many small, poorly resolved peaks after stress testing.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions: This is often the most critical step.

    • Mobile Phase Gradient: A shallow gradient elution program is often necessary to separate structurally similar degradation products. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.[15] The pKa of the carboxylic acid will influence its retention, so buffering the mobile phase is crucial.

    • Column Chemistry: If a standard C18 column does not provide adequate separation, consider alternative stationary phases such as a phenyl-hexyl or a polar-embedded column to exploit different separation mechanisms.

    • Detection Wavelength: Analyze the UV spectra of the parent drug and the degradation products (if possible using a diode array detector) to select an optimal wavelength for detection of all species or use multiple wavelengths.[15]

  • Control the Extent of Degradation: The goal of forced degradation is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17] Excessive degradation can lead to a complex mixture of secondary and tertiary degradation products, making analysis difficult. Reduce the stressor concentration, temperature, or duration of the study.

  • Employ High-Resolution Mass Spectrometry (HRMS): LC-MS, particularly with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap), is invaluable for identifying co-eluting peaks by their accurate mass. This allows for the determination of the elemental composition of the degradation products, which is a key step in their structural elucidation.[18]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

This protocol outlines the general procedure for subjecting the drug substance to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[13][14]

Materials:

  • 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

  • Hydrochloric acid (HCl), 1 N and 0.1 N

  • Sodium hydroxide (NaOH), 1 N and 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 105°C for 24 hours.

    • Also, heat a solution of the drug substance (1 mg/mL) at 80°C for 24 hours.

    • Prepare a 100 µg/mL solution of the heat-stressed solid sample in the mobile phase.

    • Dilute the heat-stressed solution sample to 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Prepare a 100 µg/mL solution of the photo-stressed solid sample in the mobile phase.

    • Dilute the photo-stressed solution sample to 100 µg/mL with the mobile phase.

  • Control Sample: Prepare a 100 µg/mL solution of the unstressed drug substance in the mobile phase.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent drug from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-31 min: 80-30% B, 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm and 254 nm (or scan with PDA)

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[17][19]

Section 4: Visualizations

Diagram 1: Predicted Degradation Pathway under Hydrolytic Conditions

G parent 2-[(2-Chlorophenyl)methoxy]- 5-methylbenzoic acid hydrolysis_conditions Acid or Base Hydrolysis (H₂O) parent->hydrolysis_conditions product1 2-hydroxy-5-methylbenzoic acid hydrolysis_conditions->product1 product2 2-chlorobenzyl alcohol hydrolysis_conditions->product2

Caption: Ether cleavage via hydrolysis.

Diagram 2: Experimental Workflow for Degradation Product Identification

G cluster_stress Forced Degradation cluster_analysis Analysis & Characterization stress_acid Acid Hydrolysis hplc Stability-Indicating HPLC-UV Method stress_acid->hplc stress_base Base Hydrolysis stress_base->hplc stress_ox Oxidation stress_ox->hplc stress_photo Photolysis stress_photo->hplc stress_thermal Thermal stress_thermal->hplc lcms LC-MS/MS for Structural Elucidation hplc->lcms isolation Preparative HPLC for Impurity Isolation lcms->isolation nmr NMR for Definitive Structure Confirmation isolation->nmr parent Drug Substance: 2-[(2-Chlorophenyl)methoxy]- 5-methylbenzoic acid parent->stress_acid parent->stress_base parent->stress_ox parent->stress_photo parent->stress_thermal

Caption: Workflow for degradation studies.

References

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available from: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]

  • PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Internet Archive Scholar. Available from: [Link]

  • Preparation and Hydrolysis of Benzyl Esters. Scite. Available from: [Link]

  • PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society. Available from: [Link]

  • Benzoic acid. Wikipedia. Available from: [Link]

  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. MDPI. Available from: [Link]

  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. SciSpace. Available from: [Link]

  • Benzoic Acid and Derivatives. ResearchGate. Available from: [Link]

  • Oxidation of Toluene and Other Alkylated Aromatic Hydrocarbons to Benzoic Acids and Phenols. Industrial & Engineering Chemistry. Available from: [Link]

  • Benzyl Phenyl Ether Hydrolysis Reaction NEET 12th Chemistry AlcoholPhenol and Ether. YouTube. Available from: [Link]

  • Benzoic Acid and Derivatives. Scribd. Available from: [Link]

  • The catalytic degradation of aromatic and chlorinated pollutants... ResearchGate. Available from: [Link]

  • Forced degradation studies of a new antileishmanial agent. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ChemRxiv. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Advanced Research. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. Available from: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine. Available from: [Link]

  • Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development. Available from: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available from: [Link]

  • A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. Available from: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Scholars Research Library. Available from: [Link]

  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. ResearchGate. Available from: [Link]

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. SciSpace. Available from: [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. MDPI. Available from: [Link]

  • 2-Methoxy-5-methylbenzoic acid. PubChem. Available from: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available from: [Link]

  • 1-[[1-[(2-Chlorophenyl)methyl]-5-(3- methoxyphenyl)pyrazol-3- yl]methoxy]cyclobutanecarboxylic acid. BindingDB. Available from: [Link]

Sources

Resolving baseline noise in HPLC analysis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

This guide provides in-depth troubleshooting strategies for resolving baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid. Designed for researchers and drug development professionals, this document offers a systematic, cause-and-effect approach to diagnosing and resolving common chromatographic issues, ensuring the integrity and accuracy of your analytical data.

Troubleshooting Guide: Resolving Baseline Noise

Baseline noise is a common challenge in HPLC that can obscure small peaks and compromise the accuracy of quantification.[1][2] A stable, flat baseline is the foundation of reliable analysis.[1] This section provides a structured, question-and-answer approach to systematically identify and eliminate the source of baseline disturbances.

Q1: My chromatogram shows a noisy baseline. Where should I start my investigation?

A1: A systematic approach is crucial to avoid unnecessary and time-consuming interventions. The most effective strategy is to logically isolate the major components of the HPLC system (Mobile Phase, Pump, Column, and Detector) to pinpoint the source of the noise. Begin by assessing the type of noise you are observing, as its characteristics can provide valuable clues.

  • Regular, Cyclical Noise: Often points to a mechanical issue, such as the pump.[3] The frequency of the noise may correlate with the pump stroke.[4]

  • Irregular, Random Noise: Typically suggests issues like air bubbles, contamination, a failing detector lamp, or electronic interference.[3][5]

The following workflow provides a logical path for your troubleshooting process.

G cluster_0 cluster_1 Step 1: Assess Mobile Phase & System Prep cluster_2 Step 2: Isolate Pump & Hardware cluster_3 Step 3: Evaluate Column Health cluster_4 Step 4: Inspect Detector start Observe Baseline Noise q1 Is Mobile Phase Freshly Prepared & Degassed? start->q1 a1 Prepare Fresh, Filtered (0.45 µm) HPLC-grade Solvents. Ensure thorough degassing. q1->a1 No q2 Is Noise Regular & Pulsating? q1->q2 Yes a1->q2 Re-evaluate a2 Check for leaks. Purge pump to remove air. Inspect/clean check valves. Consider pump seal wear. q2->a2 Yes q3 Does Noise Persist After System Checks? q2->q3 No a2->q3 Re-evaluate a3 Isolate Column: Replace with a union. Run blank gradient. q3->a3 q4 Noise Disappears with Union? a3->q4 a4 Column is the source. Flush with strong solvent. If unresolved, replace column. q4->a4 Yes q5 Noise Persists with Union? q4->q5 No a5 Detector is likely source. Check lamp energy/age. Flush flow cell. Check for contamination.

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Q2: How can I determine if my mobile phase is the cause of the baseline noise?

A2: The mobile phase is one of the most common sources of baseline issues.[6] Problems can arise from solvent quality, dissolved gases, improper preparation, or incompatibility with the analyte.

Causality and Resolution:

  • Solvent Quality: Using non-HPLC grade solvents introduces impurities that can create a noisy or drifting baseline, especially during gradient elution.[3][6]

    • Protocol: Always use HPLC-grade or MS-grade solvents and reagents. Prepare fresh mobile phase daily to prevent degradation and microbial growth, particularly for aqueous buffers near neutral pH.[7][8]

  • Dissolved Gases: As the mobile phase moves from the high-pressure column to the low-pressure detector flow cell, dissolved gases can come out of solution, forming bubbles.[9][10] These bubbles scatter the detector's light beam, causing sharp spikes or random noise.[7][10]

    • Protocol: Degas the mobile phase thoroughly before and during use. Common methods include helium sparging, vacuum degassing, or sonication.[7][9] Most modern HPLC systems have an integrated in-line degasser; ensure it is functioning correctly.[6]

  • Improper Mixing or Precipitation: For acidic analytes like 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid, buffered mobile phases are common. If the organic and aqueous phases are not fully miscible or if the buffer salts precipitate upon mixing with high concentrations of organic solvent, it will cause significant baseline noise and pressure fluctuations.[3][11]

    • Protocol: Ensure solvents are miscible.[3] When using buffers like phosphate, be mindful of their solubility in the organic modifier. If buffer precipitation is suspected, consider using a more soluble buffer like ammonium acetate or formic acid, especially if interfacing with mass spectrometry.[12] Always filter the final mobile phase mixture through a 0.45 µm or 0.2 µm filter.[7]

  • Incorrect pH: The analyte is a carboxylic acid. Its ionization state is highly dependent on the mobile phase pH. Operating near the analyte's pKa can lead to poor peak shape and baseline instability.[13]

    • Protocol: For acidic compounds, the mobile phase pH should be buffered at least 1.5-2 pH units below the analyte's pKa. This suppresses the ionization of the carboxylic acid group, resulting in a more retained, single species with better peak shape.[14] A starting pH of 2.5-3.5 is generally effective for benzoic acid derivatives.[14][15]

Q3: The noise is very regular and cyclical, like a heartbeat. What does this indicate?

A3: Regular, periodic noise is a classic symptom of a pump-related issue. The frequency of the baseline fluctuation often corresponds directly to the pump's stroke rate.

Causality and Resolution:

  • Pump Pulsations: While modern pumps have dampeners, small pressure variations can still occur. These are often due to faulty check valves, worn piston seals, or air trapped in the pump head.[1][8]

    • Diagnostic Test: To confirm, change the flow rate. If the frequency of the noise changes proportionally (e.g., doubling the flow rate halves the time between pulses), the pump is the source.[4]

    • Protocol:

      • Purge the Pump: Thoroughly purge each pump channel with a solvent like isopropanol to dislodge any trapped air bubbles.[16]

      • Check for Leaks: Inspect all fittings around the pump head and check valves for any signs of salt buildup or fluid, which would indicate a leak.[16]

      • Clean/Replace Check Valves: Faulty or dirty check valves are a common cause of pressure fluctuations.[1] They can often be cleaned by sonication in isopropanol or, if necessary, replaced.

      • Inspect Pump Seals: Worn pump seals can lead to leaks and pressure instability.[6] If seals have not been replaced as part of routine annual maintenance, they should be considered a likely culprit.

Q4: How do I confirm if my HPLC column is the source of the noise?

A4: The column can contribute to baseline noise if it is contaminated with strongly retained sample components or if the stationary phase is degrading ("bleeding").[7][6]

Causality and Resolution:

  • Column Contamination: Impurities from previous injections can accumulate on the column head. During a gradient run, as the solvent strength increases, these contaminants may slowly elute, causing a drifting or noisy baseline.[8]

  • Column Bleed: Operating at extreme pH values or high temperatures can cause the bonded stationary phase to hydrolyze and "bleed" from the column, leading to baseline drift and noise.[7]

Protocol: Column Isolation Test

This is the definitive test to confirm or rule out the column as the noise source.

  • Establish a Baseline: Run your analytical method without an injection and observe the baseline noise.

  • Disconnect the Column: Stop the flow, carefully disconnect the column from the injector and the detector.

  • Install a Union: Connect the injector outlet directly to the detector inlet using a zero-dead-volume union.

  • Re-run the Method: Run the same gradient method (or isocratic flow) through the union.

  • Analyze the Result:

    • Noise Disappears: If the baseline becomes stable, the column is the source of the noise.[6] Proceed with column cleaning or replacement.

    • Noise Persists: If the baseline is still noisy, the problem lies elsewhere in the system (e.g., pump, detector, or mobile phase).[5]

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid?

A: A robust starting point for method development would be a standard reversed-phase method, similar to those used for other benzoic acid derivatives.[17]

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase analysis of small molecules.[18]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization, improving retention and peak shape.[12][14]
Mobile Phase B AcetonitrileCommon organic modifier with a low UV cutoff.[2]
Gradient 50% to 95% B over 15 minutesA typical screening gradient to determine the appropriate elution conditions.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[19]
Detection (UV) ~230 nmBased on the UV absorbance of the benzoic acid and chlorophenyl chromophores. Wavelength should be optimized.
Injection Vol. 10 µLA standard injection volume; adjust based on sample concentration.

Q: What is the difference between baseline noise and drift?

A: Both are deviations from an ideal flat baseline, but they have different characteristics and causes.[1]

  • Baseline Noise: Refers to short-term, often random fluctuations of the baseline.[7] It is typically caused by issues like air bubbles, improper solvent mixing, or detector lamp instability.[7]

  • Baseline Drift: A slow, steady, and continuous rise or fall of the baseline over the course of a run.[7] Common causes include changes in mobile phase composition during a gradient, temperature fluctuations, or column contamination/bleed.[5][7]

Q: How can I be sure my detector is the problem?

A: If you have performed the column isolation test with a union and the noise persists, the detector is a primary suspect.

  • Failing Lamp: A weak or aging UV lamp can cause both short-term noise and long-term drift.[8][20] Most HPLC software allows you to check the lamp's energy or intensity. A low reading indicates it's time for replacement.

  • Contaminated Flow Cell: Contaminants or air bubbles trapped in the flow cell can cause significant noise.[3] Try flushing the cell with a strong, clean solvent like methanol or isopropanol. If necessary, a more aggressive cleaning with 1N Nitric Acid (never HCl) can be performed, following the manufacturer's protocol.[3]

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.
  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Why Degassing The Mobile Phase Is Essential In HPLC: Learn In 3 Minutes. (2025, July 8). PharmaGuru.
  • Eliminating Baseline Problems. Agilent.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.
  • Mobile-Phase Degassing: What, Why, and How. (2020, November 12). LCGC International.
  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. (2009, July 16). SIELC Technologies.
  • Common Faults and Troubleshooting Methods in HPLC Column. (2025, October 31). Hawach Scientific.
  • HPLC Pain Points. (2022, November 15). Cytiva.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International.
  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek.
  • Isolating Detector Noise: Part 1. (2023, December 8). Separation Science.
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25). Thermo Fisher Scientific.
  • HPLC solvents and mobile phase additives. Swansea University.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

Sources

Validation & Comparative

A Comparative Guide to the Elemental and Compositional Verification of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable cornerstone of scientific rigor and regulatory compliance. For a compound such as 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid (Molecular Formula: C₁₅H₁₃ClO₃, Molecular Weight: 276.72 g/mol ), a multi-faceted analytical approach is not just recommended; it is imperative. This guide provides an in-depth comparison of the essential analytical techniques required to verify its elemental composition and confirm its molecular structure, grounded in the principles of orthogonal validation.

We will move beyond a simple recitation of methods to explore the causality behind our analytical choices, demonstrating how a synergistic workflow provides a self-validating system for structural confirmation. This approach ensures the highest degree of confidence in the identity and purity of the target compound, a critical requirement for researchers, scientists, and drug development professionals.

Part 1: Theoretical Composition and the Gold Standard of Elemental Analysis

The first step in any compositional analysis is to establish the theoretical blueprint of the molecule. For 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid (C₁₅H₁₃ClO₃), the expected elemental composition is as follows:

  • Carbon (C): 65.11%

  • Hydrogen (H): 4.73%

  • Chlorine (Cl): 12.81%

  • Oxygen (O): 17.35%

This theoretical profile serves as the benchmark against which all experimental data are compared.

Combustion Analysis (CHNX): The Foundational Measurement

Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, and nitrogen. Modern analyzers can also be configured to determine halogens (X) like chlorine.

The Causality of Choice: Why start with combustion analysis? It provides a direct, quantitative measure of the core elemental ratios in the compound.[1] While spectroscopic methods infer structure, combustion analysis confirms the fundamental atomic makeup. This technique is often a prerequisite for publication and patent applications as it provides foundational evidence of a new compound's composition.

Experimental Protocol: CHNX Combustion Analysis

  • Instrument Calibration: Calibrate the CHNX analyzer using a certified standard of known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of subsequent measurements.[2][3]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the dried, high-purity 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid into a tin capsule. The precision of this weight is critical for an accurate final calculation.

  • Combustion: The sample is dropped into a high-temperature (900-1000 °C) furnace with a stream of pure oxygen. This process ensures the complete combustion of the organic material into its constituent gases (CO₂, H₂O, N₂, and HCl).

  • Reduction and Separation: The combustion gases are passed over a reducing agent (e.g., copper) to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas (CO₂, H₂O, N₂). For chlorine, the generated HCl is typically trapped and quantified by titration or other specific detectors.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, N, and Cl based on the detector signals and the initial sample weight.

Data Presentation: Elemental Analysis

ElementTheoretical %Experimental % (Typical)Acceptance Criterion
Carbon (C)65.1165.05± 0.4%
Hydrogen (H)4.734.77± 0.4%
Chlorine (Cl)12.8112.75± 0.4%

Note: Oxygen is typically determined by difference, though direct measurement is also possible.

Part 2: Orthogonal Spectroscopic Verification

While elemental analysis confirms what atoms are present and in what ratio, it does not reveal how they are connected. For this, we turn to a suite of spectroscopic techniques. The principle of orthogonal validation—using multiple, independent methods to confirm a result—is paramount for trustworthy characterization.[3][4][5]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the exact mass of a compound, which can be used to confirm its molecular formula.[6][7][8]

The Causality of Choice: MS is the first spectroscopic checkpoint. If the observed molecular ion peak does not match the theoretical molecular weight of C₁₅H₁₃ClO₃ (276.72 Da), the sample is either impure or not the correct compound. It is a rapid and highly sensitive technique for this initial verification.[6][9]

Key Observables for 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic Acid:

  • Molecular Ion Peak (M⁺): An ion peak at m/z ≈ 276.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z ≈ 278, with an intensity approximately one-third of the M⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation: Common fragments may include the loss of the carboxylic acid group (-45 Da) or cleavage at the ether linkage.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

  • Ionization: Apply a high voltage to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) are released.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection & Spectrum Generation: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared light.[7][8][10]

The Causality of Choice: This method provides a quick confirmation that the key chemical bonds expected in the structure are present. For our target compound, the presence of a very broad hydroxyl stretch and a sharp carbonyl stretch are highly characteristic of the carboxylic acid dimer, while ether and aromatic absorptions further support the proposed structure.[11][12]

Key Absorptions for 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic Acid:

Functional GroupBondCharacteristic Absorption (cm⁻¹)Appearance
Carboxylic AcidO-H stretch2500 - 3300Very Broad
CarbonylC=O stretch1690 - 1760Strong, Sharp
AromaticC=C stretch1450 - 1600Medium to Weak
EtherC-O stretch1000 - 1300Strong
Aryl-HalideC-Cl stretch600 - 800Medium to Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[7][8] It provides detailed information about the carbon-hydrogen framework by exploiting the magnetic properties of atomic nuclei.[7]

The Causality of Choice: NMR provides unambiguous evidence of atomic connectivity. ¹H NMR confirms the number and environment of different types of protons, while ¹³C NMR does the same for carbon atoms. Together, they allow for a complete assembly of the molecular puzzle, making it the ultimate tool for structural verification.

Predicted ¹H NMR Signals:

Proton EnvironmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.0Singlet1H
Aromatic Protons (Ar-H)7.0 - 8.1Multiplet7H
Methylene (-O-CH₂ -Ar)~5.2Singlet2H
Methyl (-CH₃)~2.4Singlet3H

Predicted ¹³C NMR Signals:

Carbon EnvironmentApprox. Chemical Shift (δ, ppm)
Carbonyl (-C OOH)~170
Aromatic Carbons115 - 140
Methylene (-O-C H₂-Ar)~70
Methyl (-C H₃)~21

Part 3: Integrated Workflow and Comparative Analysis

No single technique provides a complete picture. True confidence in compositional verification comes from the convergence of data from these orthogonal methods.

Experimental and Logic Workflow

The following diagram illustrates a robust workflow for the complete characterization of the target compound.

G cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Data Convergence & Verification TestArticle Test Article: 2-[(2-Chlorophenyl)methoxy] -5-methylbenzoic acid CHNX Combustion Analysis (CHNX) TestArticle->CHNX MS Mass Spectrometry (MS) TestArticle->MS FTIR FTIR Spectroscopy TestArticle->FTIR NMR NMR Spectroscopy (¹H, ¹³C) TestArticle->NMR Elemental Elemental Composition (%C, %H, %Cl) CHNX->Elemental MolecularWeight Molecular Weight & Isotopic Pattern MS->MolecularWeight FunctionalGroups Functional Groups Confirmed FTIR->FunctionalGroups Connectivity Structural Connectivity & Framework Confirmed NMR->Connectivity Final Composition Verified Elemental->Final MolecularWeight->Final FunctionalGroups->Final Connectivity->Final

Caption: Integrated workflow for compositional verification.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
Combustion Analysis Elemental Ratios (%C, %H, %N, %X)Quantitative, highly accurate, industry standard.Destructive, requires pure sample, provides no structural information.
Mass Spectrometry Molecular Weight, Isotopic Pattern, Molecular Formula (HRMS).[6][7]High sensitivity, small sample size, confirms molecular formula.[9][13]Can be difficult to ionize some compounds, fragmentation can be complex.
IR Spectroscopy Presence of Functional Groups.[7][8]Fast, non-destructive, provides a "fingerprint" spectrum.Provides limited structural information, not ideal for complex mixtures.
NMR Spectroscopy Detailed Carbon-Hydrogen Framework, Atomic Connectivity.[7][8]Unambiguous structure determination, quantitative capability (qNMR).Lower sensitivity, requires larger sample size, expensive instrumentation.

Conclusion

The elemental and compositional verification of 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid is a clear example of the necessity of an integrated, multi-technique analytical strategy. By beginning with the foundational data from combustion analysis, we establish the elemental formula. This is then orthogonally verified by mass spectrometry, which confirms the molecular weight and the presence of chlorine through its distinct isotopic signature. Finally, IR and NMR spectroscopy provide the detailed structural blueprint, confirming the presence of the required functional groups and their precise connectivity.

This synergistic approach, where each technique validates the others, creates a self-consistent and robust dataset. It is this rigorous, evidence-based process that ensures the scientific integrity required by researchers and drug development professionals, guaranteeing that the molecule in the vial is unequivocally the molecule it is intended to be.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Google AI.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews.
  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2025, August 6). Google AI.
  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). BJSTR.
  • Analyzing Organic Compounds: Methods & Tools - Study.com. Study.com.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Google AI.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • A Practical Guide to Verify which Analytical Techniques and Organic Foods have Already been Investigated. SciELO.
  • IR: carboxylic acids. University of Calgary.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7). Oregon State University.
  • Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Available at: [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass.
  • Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD.org. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid

[1][2][3]

CAS Number: 1053116-94-1 Chemical Class: Halogenated Benzoic Acid Derivative / Diaryl Ether Primary Hazard Category: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral)[1][2][3]

Immediate Action Card (Emergency Reference)

Scenario Immediate Action
Eye Contact Flush immediately with tepid water for 15 minutes. Lift eyelids occasionally.[2][3][4] Remove contact lenses if present and easy to do.[2][3] Seek medical attention.
Skin Contact Brush off loose particles gently.[3][4] Wash affected area with soap and water for 15 minutes.[3][4] Remove contaminated clothing.[2][3][4][5][6]
Inhalation Evacuate to fresh air. If breathing is difficult, trained personnel should administer oxygen.[2][3][4][6]
Spill (Solid) Do not dry sweep. Use a HEPA-filtered vacuum or wet-wipe method to prevent dust generation.[1][2][3] Wear N95/P100 respirator.[2][3]

Hazard Assessment & Risk Profiling

To select the correct PPE, one must understand the causality of the hazard.[2][3] This compound combines a benzoic acid moiety with a chlorinated phenyl ether .[2][3]

  • Acidity & Irritation: The carboxylic acid group (-COOH) acts as a proton donor, causing immediate irritation to mucous membranes and ocular tissue (pH < 4 in solution).[1][2][3]

  • Lipophilicity & Absorption: The 2-chlorobenzyloxy substituent increases the molecule's lipophilicity compared to benzoic acid.[2][3] This facilitates dermal penetration, meaning systemic absorption is a risk even if the local burn seems minor.[2][3]

  • Dust Explosion Potential: As a fine organic powder, static discharge during weighing can ignite dust clouds.[2][3] Anti-static footwear and grounding are required for large-scale handling (>100g).[1][2][3]

Predicted GHS Classifications

Based on Structure-Activity Relationship (SAR) and analog data (e.g., 2-[(4-chlorophenyl)methoxy]benzoic acid):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][6]

  • H302: Harmful if swallowed (Acute Toxicity Category 4).[1][2][3]

PPE Selection Matrix

The following protection levels are calibrated for Standard Laboratory Scale (<10g) and Scale-Up/Synthesis (>10g) operations.

Table 1: PPE Specifications
Zone Component Specification Rationale
Eyes Safety Glasses (Side Shields)ANSI Z87.1 / EN166Minimum requirement for solid handling.[1][2][3]
Upgrade:Chemical Goggles Indirect VentRequired if handling solutions or fine dust where aerosolization is possible.[2][3]
Hands Primary: Nitrile GlovesThickness: ≥ 0.11 mm (4 mil)Provides barrier against incidental solid contact.[1][3]
Upgrade:Double Gloving Inner: Nitrile / Outer: Nitrile (Long Cuff)Required for solutions (organic solvents facilitate permeation).[1][2][3]
Respiratory N95 / P95 Mask NIOSH CertifiedSufficient for weighing solids inside a fume hood.[3]
Upgrade:P100 / Half-Face Elastomeric RespiratorRequired for spill cleanup or handling outside a fume hood.[1][2][3]
Body Lab Coat 100% Cotton or NomexSynthetic blends can melt if a solvent fire occurs.[3]
Feet Closed-toe Shoes Leather/Non-porousPrevents chemical absorption through canvas/mesh.[1][2][3]

Operational Protocols

A. Weighing & Transfer (Solid State)[1][2][3]
  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[3]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is "flyaway."[3]

  • Technique:

    • Don PPE (Nitrile gloves, Safety glasses, Lab coat).[1][2][3]

    • Place tared vial inside the balance draft shield.

    • Transfer solid using a disposable spatula.[2][3] Do not reuse spatulas to prevent cross-contamination.[3]

    • Wipe the balance area with a wet paper towel (solvent-dampened) immediately after transfer to capture invisible dust.[1][2][3]

B. Reaction Setup (Solution State)
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, THF), the permeation rate through gloves increases.[1][2][3]

  • Protocol:

    • Upgrade to Double Gloves (colored inner glove to visualize tears).[1][2][3]

    • Keep the sash of the fume hood at the lowest possible working height.[2][3]

    • If heating is required, ensure a reflux condenser is properly seated to prevent vapor escape.[2][3]

C. Waste Disposal[1][2][3]
  • Classification: Hazardous Chemical Waste.[3]

  • Segregation:

    • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Halogenated Organic."[2][3]

    • Liquid Waste: Dispose of in "Halogenated Organic Solvent" streams (due to the Chlorine atom).[1][2][3]

  • Do not dispose of down the drain.[3][7] The compound is likely toxic to aquatic life (H411 potential).[1][2][3]

Visualized Workflows

Logic Flow: PPE Decision Tree

This diagram guides the researcher through the decision-making process for selecting PPE based on the physical state and quantity of the chemical.[1][2][3]

PPE_Decision_TreeStartStart: Handling 2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acidState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidLiquidSolution / LiquidState_Check->LiquidQty_CheckQuantity > 10g?Solid->Qty_CheckPPE_LiquidSolution PPE:Chemical GogglesDouble Gloves (Long Cuff)Impervious Apron (if splashing likely)Liquid->PPE_LiquidPPE_Solid_LowStandard PPE:Nitrile Gloves (4mil)Safety GlassesLab CoatFume HoodQty_Check->PPE_Solid_LowNoPPE_Solid_HighEnhanced PPE:Double Nitrile GlovesN95 Respirator (if open)Anti-static measuresQty_Check->PPE_Solid_HighYes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational scale.[1][2][3]

Emergency Response Workflow

This diagram outlines the critical steps to take immediately following an exposure event.

Emergency_ResponseExposureExposure EventType_CheckIdentify TypeExposure->Type_CheckSkinSkin ContactType_Check->SkinEyeEye ContactType_Check->EyeInhalInhalationType_Check->InhalAction_Skin1. Brush off dry powder2. Wash 15 min (Soap/Water)3. Remove ClothingSkin->Action_SkinAction_Eye1. Flush 15 min (Water)2. Remove Contacts3. Hold Eyelids OpenEye->Action_EyeAction_Inhal1. Move to Fresh Air2. Support Breathing3. Seek Medical AidInhal->Action_InhalMedicalSEEK MEDICAL ATTENTIONBring SDS/CAS: 1053116-94-1Action_Skin->MedicalAction_Eye->MedicalAction_Inhal->Medical

Figure 2: Step-by-step emergency response protocol for exposure incidents.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link]

  • PubChem. (n.d.).[1][2][3] Compound Summary for Benzoic Acid Derivatives. National Library of Medicine.[2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Occupational Chemical Database. Retrieved from [Link][1][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Chlorophenyl)methoxy]-5-methylbenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.